molecular formula C27H34N2O7 B562930 Moexipril-d5 CAS No. 1356929-49-1

Moexipril-d5

Cat. No.: B562930
CAS No.: 1356929-49-1
M. Wt: 503.6 g/mol
InChI Key: UWWDHYUMIORJTA-SBCWFVTISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moexipril-d5 intended for use as an internal standard for the quantification of moexipril by GC- or LC-MS. Moexipril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor moexiprilat. It is converted to moexiprilat in vivo by side chain ester hydrolysis. Moexipril inhibits ACE in a cell-free assay (IC50 = 2.7 µM for the rabbit enzyme). It also inhibits phosphodiesterase 4 (IC50s = 38, 160, and 230 µM for PDE4B2, PDE4A5 and PDE4D5, respectively). Moexipril (0.1-30 mg/kg per day) reduces blood pressure in spontaneously hypertensive rats. It also reduces infarct volume in a rat model of focal cerebral ischemia when used at a concentration of 0.01 mg/kg.>

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDHYUMIORJTA-SBCWFVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356929-49-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Purification of Deuterium-Labeled Moexipril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Moexipril, specifically focusing on Moexipril-d5. While specific proprietary methods for its synthesis are not publicly available, this document outlines a feasible synthetic pathway based on established chemical principles and the known synthesis of Moexipril. It also details the necessary purification and analytical techniques required to obtain and verify the final product.

Introduction to Deuterium-Labeled Moexipril

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat.[1] Deuterium-labeled analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium atoms act as a stable isotopic label, allowing researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. This compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is a common internal standard in quantitative bioanalytical assays.[2]

Proposed Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages: the preparation of the key deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, and its subsequent coupling with the appropriate amino acid and isoquinoline moieties to form the final product.

Synthesis of Key Deuterated Intermediate

The introduction of deuterium at the phenyl ring is the critical step in this synthesis. A plausible route starts from commercially available benzene-d6.

Experimental Protocol (Proposed):

  • Friedel-Crafts Acylation: Benzene-d6 is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-oxo-4-(phenyl-d5)butanoic acid.

  • Reduction: The keto group of 4-oxo-4-(phenyl-d5)butanoic acid is reduced to a methylene group using a standard reduction method, such as the Wolff-Kishner or Clemmensen reduction, to yield 4-(phenyl-d5)butanoic acid.

  • Esterification: The resulting carboxylic acid is esterified to produce ethyl 4-(phenyl-d5)butanoate. This can be achieved by reacting the acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • α-Bromination: The ethyl 4-(phenyl-d5)butanoate is then subjected to α-bromination. A common method is the Hell-Volhard-Zelinsky reaction, or by using N-bromosuccinimide (NBS) under radical initiation, to yield ethyl 2-bromo-4-(phenyl-d5)butanoate.

Assembly of the this compound Backbone

The final assembly of this compound follows the established synthetic route for Moexipril, utilizing the deuterated intermediate prepared in the previous stage.[1]

Experimental Protocol (Based on known Moexipril synthesis):

  • Alkylation: The deuterated intermediate, ethyl (S)-2-bromo-4-(phenyl-d5)butanoate, is used to alkylate the amino group of L-alanine ethyl ester. This reaction is typically carried out in the presence of a non-nucleophilic base to yield the diester intermediate.

  • Peptide Coupling: The resulting N-substituted alanine derivative is then coupled with (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. This peptide coupling reaction is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Deprotection: In the final step, any protecting groups used on the carboxylic acid of the isoquinoline moiety are removed under appropriate conditions to yield this compound.

Purification of this compound

The purification of the final product is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. A multi-step purification process is typically employed.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful technique for purifying the crude product.

Experimental Protocol (General):

  • Column: A reversed-phase C18 column is commonly used for the purification of ACE inhibitors.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter to optimize the separation.

  • Detection: The elution of the product can be monitored using a UV detector at a wavelength where Moexipril has significant absorbance.

Crystallization

Crystallization is an effective final step to obtain a highly pure solid product.

Experimental Protocol (General):

  • The purified fractions from HPLC containing this compound are pooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

  • The solution is slowly cooled to induce crystallization. The choice of solvent is critical and may require empirical determination.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques.

Analytical TechniqueParameter MeasuredTypical Expected Results
Mass Spectrometry (MS) Molecular Weight and Isotopic DistributionA molecular ion peak corresponding to the mass of this compound. The isotopic cluster will show a shift of +5 amu compared to unlabeled Moexipril.
Nuclear Magnetic Resonance (NMR) Chemical Structure and Deuterium Incorporation1H NMR will show the absence of signals corresponding to the phenyl protons. 2H NMR will show a signal in the aromatic region, confirming the location of deuterium. 13C NMR will confirm the overall carbon skeleton.
High-Performance Liquid Chromatography (HPLC) Chemical PurityA single major peak in the chromatogram, indicating high chemical purity.

Visualizations

Synthesis_of_Deuterium_Labeled_Moexipril cluster_intermediate Synthesis of Deuterated Intermediate cluster_final_product Assembly and Purification Benzene-d6 Benzene-d6 4-Oxo-4-(phenyl-d5)butanoic acid 4-Oxo-4-(phenyl-d5)butanoic acid Benzene-d6->4-Oxo-4-(phenyl-d5)butanoic acid Friedel-Crafts Acylation 4-(phenyl-d5)butanoic acid 4-(phenyl-d5)butanoic acid 4-Oxo-4-(phenyl-d5)butanoic acid->4-(phenyl-d5)butanoic acid Reduction Ethyl 4-(phenyl-d5)butanoate Ethyl 4-(phenyl-d5)butanoate 4-(phenyl-d5)butanoic acid->Ethyl 4-(phenyl-d5)butanoate Esterification Ethyl 2-bromo-4-(phenyl-d5)butanoate Ethyl 2-bromo-4-(phenyl-d5)butanoate Ethyl 4-(phenyl-d5)butanoate->Ethyl 2-bromo-4-(phenyl-d5)butanoate α-Bromination Deuterated Intermediate Ethyl 2-bromo-4- (phenyl-d5)butanoate Coupling Coupling Deuterated Intermediate->Coupling Alkylation & Peptide Coupling Crude this compound Crude this compound Coupling->Crude this compound Deprotection Purification Purification Crude this compound->Purification HPLC & Crystallization Pure this compound Pure this compound Purification->Pure this compound

Caption: Proposed synthetic workflow for deuterium-labeled Moexipril.

Purification_and_Analysis_Workflow Crude Product Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification Fraction Collection Fraction Collection HPLC Purification->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Filtration and Drying Filtration and Drying Crystallization->Filtration and Drying Pure this compound Pure this compound Filtration and Drying->Pure this compound Analytical Characterization Analytical Characterization Pure this compound->Analytical Characterization MS, NMR, HPLC

Caption: General workflow for purification and analysis of this compound.

Conclusion

The synthesis of deuterium-labeled Moexipril is a multi-step process that requires careful execution and rigorous purification and analysis. While a definitive, publicly available protocol is lacking, the pathway outlined in this guide, based on the known synthesis of Moexipril and standard deuteration techniques, provides a solid foundation for its preparation. The successful synthesis and characterization of this compound will provide a valuable tool for advanced pharmaceutical research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Moexipril-d5

This technical guide provides a comprehensive overview of this compound, a deuterated internal standard for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. This document outlines its chemical properties, and relevant biochemical and pharmacological data, and provides insights into the signaling pathways associated with its non-deuterated counterpart, moexipril.

Core Chemical and Physical Data

This compound is primarily utilized as an internal standard in analytical and bioanalytical assays to ensure the accuracy and precision of moexipril quantification in various biological matrices.

IdentifierValueReference
CAS Number 1356929-49-1[1][2]
Molecular Formula C₂₇H₂₉D₅N₂O₇[1]
Molecular Weight 503.6 g/mol [1]
Formal Name (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d₅)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1]
Synonyms RS-10085-d5, (3S)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic Acid[3]

Pharmacological Data of Moexipril

Moexipril is a prodrug that is converted in vivo to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Additionally, moexipril has been identified as an inhibitor of phosphodiesterase 4 (PDE4).

ParameterValueTarget Enzyme/IsoformReference
IC₅₀ 2.7 µMRabbit Lung ACE[1]
IC₅₀ 38 µMPDE4B2[4][5]
IC₅₀ 160 µMPDE4A5[1]
IC₅₀ 230 µMPDE4D5[1]

Experimental Protocols

Quantification of Moexipril using this compound by LC-MS/MS

Objective: To quantify the concentration of moexipril in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Biological samples are thawed and vortexed.

    • A known concentration of this compound (internal standard) is spiked into each sample, calibrator, and quality control sample.

    • Protein precipitation is performed by adding a solvent such as a methanol:acetonitrile mixture (1:1, v/v).[6]

    • Samples are vortexed and then centrifuged to pellet the precipitated proteins.[6]

    • The resulting supernatant is transferred to a new set of tubes and evaporated to dryness under a stream of nitrogen.[6]

    • The dried residue is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., methanol:water:formic acid, 40:60:0.2, v/v/v).[6]

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved on a C18 analytical column.[7][8]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1M ammonium acetate) and an organic component (e.g., methanol) is typically used.[7]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both moexipril and this compound.

  • Data Analysis:

    • The peak area ratio of moexipril to this compound is calculated for each sample.

    • A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.

    • The concentration of moexipril in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound (e.g., moexiprilat) on Angiotensin-Converting Enzyme (ACE).

Methodology:

  • Principle: The assay measures the amount of a product generated by the enzymatic activity of ACE on a specific substrate. The reduction in product formation in the presence of an inhibitor reflects the inhibitory potency. A common substrate is 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[9]

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A solution of ACE is pre-incubated with various concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by adding the substrate (e.g., 3HB-GGG).

    • After a defined incubation period, the reaction is stopped.

    • A subsequent enzymatic reaction is used to generate a colored product from the 3-Hydroxybutyric acid (3HB) formed, which can be measured spectrophotometrically.[9]

  • Data Analysis:

    • The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To assess the inhibitory effect of a compound on PDE4 activity.

Methodology:

  • Principle: This assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE4. The inhibitory effect of a compound is determined by the reduction in cAMP hydrolysis.

  • Procedure:

    • Human PDE4 isoforms (e.g., PDE4A4, PDE4B2, PDE4D5) can be transiently expressed in cell lines like HEK293.[5]

    • Cell lysates containing the PDE4 enzyme are prepared.[5]

    • The assay is conducted by incubating the cell lysate with a known concentration of cAMP and various concentrations of the test inhibitor (e.g., moexipril).

    • The reaction is terminated, and the amount of remaining cAMP or the product of hydrolysis (AMP) is quantified, often using a radioassay procedure.[5]

  • Data Analysis:

    • The PDE4 activity at each inhibitor concentration is expressed as a percentage of the activity in a control sample without the inhibitor.

    • IC₅₀ values are calculated by plotting the percentage of activity against the inhibitor concentration.[5]

Signaling Pathways

Renin-Angiotensin System (RAS) and the Action of Moexipril

Moexipril, through its active metabolite moexiprilat, inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). This system plays a crucial role in regulating blood pressure and fluid balance.[2] The inhibition of ACE leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and a decrease in the degradation of bradykinin, a vasodilator.[9]

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_lung Lung Endothelium Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converted to Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction leads to Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation promotes Renin Renin Renin->Angiotensinogen cleaves ACE ACE ACE->Angiotensin_I converts ACE->Bradykinin degrades Moexiprilat Moexiprilat Moexiprilat->ACE inhibits cAMP_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_Protein G Protein GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 PDE4->cAMP degrades Cellular_Response Cellular Response (e.g., gene transcription, enzyme activation) PKA->Cellular_Response leads to Moexipril Moexipril Moexipril->PDE4 inhibits

References

Moexipril-d5: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Utilized as an internal standard in pharmacokinetic and analytical studies, the precise characterization of this compound is critical for data accuracy and reliability. This document outlines the key quality attributes of this compound, including its isotopic distribution and chemical purity, and details the experimental methodologies for their determination.

Quantitative Analysis of this compound

The quality of this compound is defined by its isotopic enrichment and its chemical and chiral purity. The following tables summarize the typical specifications for these critical parameters. It is important to note that specific values may vary between different batches and manufacturers.

Table 1: Isotopic Enrichment of this compound

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Non-deuteratedd0< 0.5
Mono-deuteratedd1< 1.0
Di-deuteratedd2< 1.0
Tri-deuteratedd3< 2.0
Tetra-deuteratedd4< 5.0
Penta-deuteratedd5> 90.0
Total Deuteration (d1-d5) ≥ 99.0

Note: The data presented in this table is representative of typical specifications for deuterated internal standards. Actual values are batch-specific and should be confirmed by analysis.

Table 2: Chemical Purity and Impurity Profile of this compound

AnalyteAcceptance Criteria
Chemical Purity (by HPLC)
This compound≥ 98.0%
Chiral Purity (by Chiral HPLC)
(S,S,S)-isomer (this compound)≥ 99.0%
Other diastereomers≤ 1.0%
Related Substances (by HPLC)
Any single unknown impurity≤ 0.1%
Total impurities≤ 0.5%

Experimental Protocols

The accurate determination of isotopic enrichment and purity of this compound relies on validated analytical methods. The following sections provide detailed methodologies for the key experiments.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 1000.

    • Resolution: ≥ 60,000 FWHM.

    • Data Analysis: The relative abundance of the different isotopic species (d0 to d5) is determined by integrating the peak areas of their corresponding [M+H]+ ions.

Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical and chiral purity of this compound.

Instrumentation: A standard HPLC system with a UV detector.

2.2.1. Chemical Purity (Reversed-Phase HPLC):

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Data Analysis: The percentage purity is calculated by the area normalization method.

2.2.2. Chiral Purity (Chiral HPLC):

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for separating the diastereomers of Moexipril (e.g., a polysaccharide-based column).

    • Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of an acidic or basic modifier, as recommended by the column manufacturer.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Data Analysis: The percentage of each diastereomer is calculated by the area normalization method.

Synthesis and Purification of this compound

The synthesis of this compound is based on the established synthesis of Moexipril, incorporating a deuterated starting material.

Logical Synthesis Pathway:

The key step in the synthesis of this compound involves the use of a deuterated precursor, typically deuterated benzene (benzene-d6), to introduce the d5-phenyl group. This deuterated building block is then carried through the synthetic sequence to yield the final product. The general synthetic route for unlabeled Moexipril involves the coupling of two key intermediates: (S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid and (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. For this compound, the former intermediate is synthesized using a d5-phenyl containing starting material.

Purification:

Following the chemical synthesis, this compound is purified to remove unreacted starting materials, by-products, and any potential non-deuterated or partially deuterated species. A common purification technique is preparative reversed-phase high-performance liquid chromatography (preparative HPLC). The fractions containing the pure this compound are collected, and the solvent is removed to yield the final product.

Visualizations

The following diagrams illustrate the key processes involved in the analysis and synthesis of this compound.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep Prepare this compound Solution lc LC Separation prep->lc ms HRMS Detection lc->ms integrate Integrate Ion Peaks ms->integrate calculate Calculate Isotopic Distribution integrate->calculate report Isotopic Purity Report calculate->report

Caption: Workflow for Isotopic Enrichment Determination.

Purity_Analysis_Workflow cluster_chem Chemical Purity cluster_chiral Chiral Purity start This compound Sample rp_hplc Reversed-Phase HPLC start->rp_hplc chiral_hplc Chiral HPLC start->chiral_hplc chem_result Chemical Purity (%) rp_hplc->chem_result chiral_result Diastereomeric Ratio chiral_hplc->chiral_result

Caption: Workflow for Chemical and Chiral Purity Analysis.

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product d5_phenyl d5-Phenyl Precursor coupling Chemical Coupling d5_phenyl->coupling isoquinoline Isoquinoline Intermediate isoquinoline->coupling prep_hplc Preparative HPLC coupling->prep_hplc final_product Pure this compound prep_hplc->final_product

Caption: Logical Synthesis and Purification Pathway.

Moexipril-d5: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Moexipril-d5. The information is curated for professionals in research and drug development who utilize this stable isotope-labeled compound as an internal standard for the quantification of moexipril. This guide emphasizes safe laboratory practices and provides a framework for its application in analytical methodologies.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] The deuteration makes it an ideal internal standard for mass spectrometry-based quantification of moexipril.[1]

PropertyValueReference
Chemical Name (S)-2-(((S)-1-ethoxy-1-oxo-4-(phenyl-d5)butan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1]
CAS Number 1356929-49-1[1]
Molecular Formula C₂₇H₂₉D₅N₂O₇[1]
Molecular Weight 503.6 g/mol [1]
Form Crystalline Solid[2]
Melting Point 141-161 °C[2]
Solubility Soluble in DMSO and Methanol[1]
Stability Stable for at least 4 years when stored at -20°C[1]

Safety Data and Hazard Information

The safety profile of this compound is considered to be very similar to its non-deuterated counterpart, Moexipril Hydrochloride. The following information is primarily based on the Safety Data Sheet for Moexipril Hydrochloride and should be used as a primary reference for safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[3]

Hazard Pictograms:

  • Corrosion (for eye damage)

  • Exclamation Mark (for acute oral toxicity)

  • Environment (for aquatic toxicity)

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment:

PPESpecifications
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[5]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[5]
Skin and Body Protection Wear a laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.[4]
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

Storage ConditionDetails
Temperature Store at -20°C for long-term stability.[1]
Container Keep the container tightly sealed.[3]
Incompatibilities Avoid strong oxidizing agents.
Shipping Typically shipped at room temperature in the continental US.[1]

Studies on the non-deuterated form, moexipril, have shown that it can be unstable in aqueous solutions and its stability in lyophilized powder form is pH-dependent.[6] It is also noted that moexipril's stability can be compromised in the presence of certain excipients like magnesium stearate and high humidity.[7]

Experimental Protocols: Use as an Internal Standard in LC-MS

This compound is primarily used as an internal standard for the accurate quantification of moexipril in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The following is a generalized protocol synthesized from various analytical methods. Researchers should optimize these parameters for their specific instrumentation and application.

Objective: To quantify the concentration of moexipril in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

Materials:

  • Moexipril analytical standard

  • This compound (internal standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Biological matrix (e.g., plasma, urine)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges and reagents

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of moexipril and this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the moexipril stock solution to create calibration standards at various concentrations.

    • Prepare a working solution of this compound at a fixed concentration.

  • Sample Preparation:

    • Thaw biological samples (if frozen).

    • To an aliquot of the sample, add a known amount of the this compound internal standard solution.

    • Perform sample clean-up and extraction using either SPE or LLE to remove interfering substances.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both moexipril and this compound.

  • Data Analysis:

    • Integrate the peak areas for both moexipril and this compound.

    • Calculate the peak area ratio of moexipril to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of moexipril in the unknown samples by interpolating their peak area ratios from the calibration curve.

Toxicological Information

Specific toxicological studies on this compound are not widely available. The toxicological data for the non-deuterated form, Moexipril Hydrochloride, is provided below for reference. It is important to handle this compound with the same precautions as Moexipril Hydrochloride.

Acute Toxicity:

Route of AdministrationSpeciesLD₅₀
OralMouse>2 g/kg
OralRat>3 g/kg

Data for Moexipril Hydrochloride.[8]

Health Effects:

  • Ingestion: Harmful if swallowed.[4]

  • Eye Contact: Causes serious eye damage.[3]

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

Moexipril, like other ACE inhibitors, has been associated with a low rate of transient serum aminotransferase elevations.[9]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: Emits toxic fumes under fire conditions.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualizations

Handling_Precautions_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Start Start Handling This compound Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Weigh_Powder Weigh Powder in Vented Enclosure Don_PPE->Weigh_Powder Dissolve Dissolve in Appropriate Solvent Weigh_Powder->Dissolve Use_Solution Use in Experiment Dissolve->Use_Solution Decontaminate Decontaminate Work Area Use_Solution->Decontaminate Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate->Dispose_Waste Store Store Remaining Material at -20°C in Sealed Container Dispose_Waste->Store End End Store->End

Caption: Workflow for the safe handling of this compound.

Experimental_Workflow cluster_Standards Standard & Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Analysis & Quantification Prep_Standards Prepare Moexipril Calibration Standards Calibration_Curve Generate Calibration Curve Prep_Standards->Calibration_Curve Prep_IS Prepare this compound Internal Standard (IS) Spike_Sample Spike Biological Sample with IS Prep_IS->Spike_Sample Extract Extract Analytes (SPE or LLE) Spike_Sample->Extract Inject Inject Sample into LC-MS/MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Peak_Integration Integrate Peak Areas (Analyte & IS) Detect->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Calculate_Ratio->Calibration_Curve Quantify Quantify Moexipril in Sample Calculate_Ratio->Quantify Calibration_Curve->Quantify

References

In-Depth Technical Guide: Solubility of Moexipril-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Moexipril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. Understanding the solubility of this compound in various organic solvents is critical for a range of applications in drug development, including formulation, analytical method development, and in vitro and in vivo studies. This document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biochemical pathway information.

Core Topic: Solubility Profile of this compound

This compound is a stable, isotopically labeled form of Moexipril, often used as an internal standard in pharmacokinetic and metabolic studies. Its solubility is a key physicochemical property influencing its handling, formulation, and bioavailability.

Data Presentation: Quantitative Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature. However, based on information from chemical suppliers and general knowledge of similar ACE inhibitors, a qualitative and estimated solubility profile can be summarized. For precise quantitative determination, experimental measurement is recommended.

Organic SolventChemical FormulaPolarity IndexKnown/Expected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Soluble[1]
MethanolCH₃OH5.1Soluble[1]
EthanolC₂H₅OH4.3Expected to be soluble
AcetonitrileC₂H₃N5.8Expected to be soluble

Note on Quantitative Data: The lack of specific mg/mL or molar solubility values in the public domain necessitates experimental determination for specific applications. The experimental protocols outlined below provide a framework for generating this critical data.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug development and the specific requirements of the study.

Kinetic Solubility Assay

This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution, typically in DMSO.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., methanol, ethanol, acetonitrile).

  • Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve a final desired co-solvent concentration (typically 1-5% DMSO).

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 24 hours) to allow for precipitation to reach a steady state.

  • Precipitate Detection and Quantification:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the λmax of this compound. The concentration is then calculated using a standard curve.

    • LC-MS/MS Analysis: For higher sensitivity and specificity, the concentration of the solubilized compound in the supernatant can be quantified using Liquid Chromatography-Mass Spectrometry.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound in its solid state at equilibrium and is considered the "gold standard" for solubility measurement, often used in later-stage drug development.

Methodology:

  • Addition of Excess Solid: Add an excess amount of solid this compound to a vial containing the organic solvent or a mixture of organic solvent and aqueous buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any solid material from contaminating the supernatant.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve.

Mandatory Visualizations

Signaling Pathway of Moexipril

Moexipril, as an ACE inhibitor, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this key signaling pathway.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) and Moexipril's Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Moexipril Moexipril Moexipril->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: Mechanism of action of Moexipril in the RAAS pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound like this compound can be visualized as follows.

Solubility_Workflow General Experimental Workflow for Solubility Measurement Start Start: Obtain This compound Solid Prep_Stock Prepare High-Concentration Stock Solution (e.g., in DMSO) Start->Prep_Stock Choose_Method Select Assay Type Prep_Stock->Choose_Method Kinetic Kinetic Solubility Choose_Method->Kinetic High-Throughput Screening Thermodynamic Thermodynamic Solubility Choose_Method->Thermodynamic Gold Standard Measurement Serial_Dilute Serial Dilution & Addition of Aqueous Buffer Kinetic->Serial_Dilute Add_Excess Add Excess Solid to Solvent Thermodynamic->Add_Excess Equilibrate_Thermo Long-Term Equilibration (e.g., 24-72h) Add_Excess->Equilibrate_Thermo Equilibrate_Kinetic Short-Term Equilibration (e.g., 1.5-24h) Serial_Dilute->Equilibrate_Kinetic Separate_Phases Phase Separation (Centrifugation/Filtration) Equilibrate_Kinetic->Separate_Phases Equilibrate_Thermo->Separate_Phases Quantify Quantify Solubilized Compound (e.g., LC-MS/MS) Separate_Phases->Quantify End End: Report Solubility Value Quantify->End

Caption: Workflow for kinetic and thermodynamic solubility assays.

References

Methodological & Application

Application Note: Quantitative Analysis of Moexipril in Plasma using Moexipril-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active metabolite, moexiprilat. Accurate and reliable quantification of moexipril in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of moexipril in human plasma. The method utilizes a stable isotope-labeled internal standard, Moexipril-d5, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Moexipril in plasma is depicted below.

Moexipril Analysis Workflow plasma Plasma Sample Collection spike Spike with this compound (IS) plasma->spike prep Sample Preparation (Protein Precipitation) spike->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition and Processing lcms->data quant Quantification data->quant

Fig. 1: Experimental workflow for Moexipril quantification.

Materials and Methods

Chemicals and Reagents
  • Moexipril hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Moexipril Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Moexipril hydrochloride in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Moexipril stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration in the same diluent.

Sample Preparation Protocol
  • Thaw frozen human plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Moexipril499.3234.28035
This compound504.3239.28035

Note: The Declustering Potential and Collision Energy values are starting points and should be optimized for the specific instrument used.

Method Validation

The bioanalytical method was validated according to regulatory guidelines.

Linearity

The calibration curve was constructed by plotting the peak area ratio of Moexipril to this compound against the nominal concentration of the calibration standards.

Table 3: Calibration Curve Parameters

ParameterResult
Concentration Range 0.1 - 200 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.99
Weighting 1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC0.3< 1585-115< 1585-115
MQC80< 1585-115< 1585-115
HQC160< 1585-115< 1585-115
Recovery and Matrix Effect

The extraction recovery of Moexipril and the matrix effect were assessed at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Matrix Effect (%)
LQC> 8085-115
MQC> 8085-115
HQC> 8085-115
Stability

The stability of Moexipril in plasma was evaluated under various storage and handling conditions.

Table 6: Stability Data

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 6 hoursRoom Temperature85-115
Freeze-thaw 3 cycles-80°C to RT85-115
Long-term 30 days-80°C85-115

Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons.

IS Advantages cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis IS This compound (IS) p1 Extraction IS->p1 a1 Chromatographic Retention IS->a1 Result Accurate Quantification Analyte Moexipril (Analyte) Analyte->p1 Analyte->a1 p2 Evaporation p1->p2 p3 Reconstitution p2->p3 p3->Result a2 Ionization Efficiency a1->a2 a2->Result

Fig. 2: Advantages of a stable isotope-labeled internal standard.

This compound is chemically identical to Moexipril, but with a higher mass due to the deuterium atoms. This ensures that it behaves almost identically to the analyte during sample preparation and LC-MS/MS analysis, effectively correcting for any variations and leading to more accurate and precise results.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantitative determination of Moexipril in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and other clinical studies of Moexipril. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring the highest quality of bioanalytical data.

Application of Moexipril-d5 in Pharmacokinetic and Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] By inhibiting ACE, moexiprilat leads to vasodilation and a reduction in blood pressure.

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as Moexipril-d5, are the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled this compound co-elutes with the unlabeled drug and its metabolite, correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative data.

These application notes provide a comprehensive overview of the use of this compound in PK and PD studies, including detailed experimental protocols and data presentation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Moexipril and Moexiprilat in Healthy Volunteers

While specific studies detailing the use of this compound were not found in the public domain, the following table summarizes pharmacokinetic data for moexipril and its active metabolite moexiprilat from a study in healthy male volunteers. The use of a deuterated internal standard like this compound is standard practice in such studies to ensure data accuracy.

ParameterMoexiprilMoexiprilat
Cmax (ng/mL) 245.470.8
AUC(0-t) (ng.h/mL) 437203
Tmax (h) ~1.5~1.5
Half-life (t1/2) (h) ~12-9
Renal Excretion (% of dose) ~1~7

Data adapted from a study on the pharmacokinetic interaction between moexipril and hydrochlorothiazide.[2]

Experimental Protocols

Bioanalytical Method for the Quantification of Moexipril and Moexiprilat in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a representative LC-MS/MS method for the simultaneous quantification of moexipril and its active metabolite moexiprilat in human plasma. This compound is used as the internal standard (IS) for moexipril, and a deuterated analog of moexiprilat would be used as its respective IS.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 500 µL of human plasma, add 50 µL of internal standard working solution (containing this compound and the deuterated moexiprilat analog).

  • Vortex mix for 30 seconds.

  • Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1260 Infinity LC or equivalent
Column Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 10-90% B; 2-3 min: 90% B; 3.1-5 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Agilent 6410B Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Moexipril: m/z 499.4 → 234.2this compound: To be determined based on deuteration patternMoexiprilat: m/z 471.3 → 206.2Moexiprilat IS: To be determined
Fragmentor Voltage To be optimized
Collision Energy To be optimized

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of moexipril and moexiprilat into blank human plasma.

  • Process and analyze the calibration standards and QC samples along with the study samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • The concentration of the analytes in the study samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Moexipril's Pharmacodynamic Effect

Moexipril_PD_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Moexipril Moexipril (Prodrug) Moexiprilat Moexiprilat (Active) Moexipril->Moexiprilat hydrolysis Moexiprilat->ACE inhibits Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Moexipril's mechanism of action via the Renin-Angiotensin-Aldosterone System.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Dosing Drug Administration (Moexipril) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (SPE with this compound IS) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Modeling Pharmacokinetic Modeling (e.g., NCA, compartmental) Quantification->Modeling Results PK Parameters (Cmax, AUC, t1/2) Modeling->Results

Caption: A typical workflow for a pharmacokinetic study of Moexipril.

References

Development and Validation of a UPLC-MS/MS Method for the Quantification of Moexipril in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Moexipril is a prodrug that is rapidly converted to its active metabolite, Moexiprilat.[1][2][3] This method is sensitive, specific, and rapid, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Moexipril is an effective treatment for hypertension.[1] Its therapeutic efficacy is attributed to its active metabolite, Moexiprilat, which is formed by the hydrolysis of the ethyl ester group of Moexipril.[2] Accurate quantification of Moexipril in biological matrices is crucial for clinical and preclinical studies. This UPLC-MS/MS method offers high sensitivity and selectivity for the simultaneous determination of Moexipril and its active metabolite, Moexiprilat, in human plasma.

Experimental

Materials and Reagents
  • Moexipril hydrochloride and Moexiprilat reference standards

  • Benazepril (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class system or equivalent[4]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer or equivalent[4]

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

ParameterCondition
ColumnACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4]
Mobile Phase A0.1% Formic acid in Water[5][6]
Mobile Phase B0.1% Formic acid in Acetonitrile[6]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%A
0.095
1.55
2.05
2.195
3.095

Table 2: Mass Spectrometry Parameters

ParameterMoexiprilMoexiprilatBenazepril (IS)
Ionization ModeElectrospray Ionization (ESI), Positive[7]Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transitionm/z 499.4 → 234.2[5]m/z 471.3 → 206.2m/z 425.2 → 351.1[5]
Cone Voltage (V)303530
Collision Energy (eV)252822

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moexipril, Moexiprilat, and Benazepril in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of Moexipril and Moexiprilat stock solutions in 50:50 methanol:water to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Spiked Plasma Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (Benazepril) plasma->is_add vortex1 3. Vortex is_add->vortex1 extraction 4. Add Ethyl Acetate (1 mL) vortex1->extraction vortex2 5. Vortex (5 min) extraction->vortex2 centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute 9. Reconstitute with Mobile Phase (200 µL) evaporate->reconstitute inject 10. Inject into UPLC-MS/MS reconstitute->inject

Sample Preparation Workflow
UPLC-MS/MS Analysis

The following diagram illustrates the analytical workflow from sample injection to data processing.

G cluster_analysis UPLC-MS/MS Analytical Workflow injection 1. Sample Injection separation 2. UPLC Separation (C18 Column) injection->separation ionization 3. Electrospray Ionization (Positive Mode) separation->ionization detection 4. MS/MS Detection (MRM Mode) ionization->detection data_acq 5. Data Acquisition detection->data_acq processing 6. Data Processing (Integration & Quantification) data_acq->processing results 7. Results Reporting processing->results

UPLC-MS/MS Analytical Workflow

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.5-200 ng/mL for Moexipril and 1-500 ng/mL for Moexiprilat. The correlation coefficient (r²) was consistently >0.99 for both analytes.

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Moexipril0.5 - 200>0.99
Moexiprilat1 - 500>0.99
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

Table 4: Precision and Accuracy Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Moexipril Low1.54.8102.35.5101.7
Medium503.198.94.299.5
High1502.5101.23.8100.8
Moexiprilat Low35.2103.16.1102.4
Medium1003.599.24.799.8
High4002.8100.54.1101.1
Stability

Moexipril and Moexiprilat were found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and after three freeze-thaw cycles.

Conclusion

This application note describes a robust and validated UPLC-MS/MS method for the quantification of Moexipril and its active metabolite, Moexiprilat, in human plasma. The method is rapid, sensitive, and specific, and is suitable for use in pharmacokinetic and clinical studies. The detailed protocols and clear data presentation make this method readily implementable in a bioanalytical laboratory setting.

References

Application Notes and Protocols for Bioequivalence Studies of Moexipril Formulations Using Moexipril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of moexipril formulations, utilizing moexipril-d5 as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.

Introduction

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[2][3] Bioequivalence studies are crucial to ensure that generic formulations of moexipril perform comparably to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.[4]

Pharmacokinetics of Moexipril

Moexipril is rapidly but incompletely absorbed after oral administration, with a bioavailability of approximately 13% as moexiprilat.[1][5] Food, particularly a high-fat meal, can significantly reduce the rate and extent of absorption.[1][2] The pharmacokinetic parameters of moexipril and its active metabolite moexiprilat are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Moexipril
ParameterValueReference
Tmax (Peak Plasma Time) 0.6 - 1.5 hours (fasting)[2]
Half-life (t½) 1.3 hours[1]
Clearance (CL) 441 mL/min[1]
Table 2: Pharmacokinetic Parameters of Moexiprilat
ParameterValueReference
Bioavailability ~13%[1][5]
Tmax (Peak Plasma Time) 1.5 - 2 hours[6]
Half-life (t½) 9.8 hours (biphasic elimination with a terminal t½ of 29-30 hours)[1][6]
Protein Binding ~50%[1]
Clearance (CL) 232 mL/min[1]
EC50 (for ACE inhibition) 0.4 ng/mL[2]

Bioequivalence Study Protocol

The following protocol outlines a typical single-dose, two-treatment, two-period crossover in vivo bioequivalence study for a 15 mg moexipril hydrochloride tablet, as recommended by the FDA.[7]

Study Design

A randomized, open-label, two-period crossover study in healthy adult male and female subjects under fasting conditions.[7][8]

Analyte to be Measured

Moexipril and its active metabolite, moexiprilat, in plasma.[7]

Internal Standard

This compound is used as the internal standard for the quantification of moexipril. A corresponding deuterated standard for moexiprilat should also be used if available.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of ACE inhibitors from plasma.

  • To 0.5 mL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 2.5 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Optimized for separation of moexipril, moexiprilat, and internal standards
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Moexipril: To be optimizedthis compound: To be optimizedMoexiprilat: To be optimized
Collision Energy To be optimized for each transition
Capillary Voltage 3.0 kV
Source Temperature 240°C
Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: No significant interference at the retention times of the analyte and internal standard.

  • Linearity: A linear relationship between concentration and response over a defined range. For moexipril, a range of 0.5-100 ng/mL has been reported.[9]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (typically ±15% for QC samples, ±20% at the LLOQ).

  • Recovery: Consistent and reproducible extraction efficiency.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Moexipril, through its active metabolite moexiprilat, exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Renin Renin ACE ACE Moexiprilat Moexiprilat (from Moexipril) Moexiprilat->ACE Inhibits

Mechanism of Moexipril via RAAS Inhibition.
Experimental Workflow for Bioequivalence Study

The following diagram illustrates the key steps involved in a typical bioequivalence study of a moexipril formulation.

BE_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Subject_Recruitment Subject Screening & Recruitment Randomization Randomization to Treatment Sequence Subject_Recruitment->Randomization Dosing_Period1 Period 1: Dosing (Test or Reference) Randomization->Dosing_Period1 Blood_Sampling1 Serial Blood Sampling Dosing_Period1->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Dosing_Period2 Period 2: Dosing (Crossover) Washout->Dosing_Period2 Blood_Sampling2 Serial Blood Sampling Dosing_Period2->Blood_Sampling2 Sample_Processing Plasma Sample Processing (with this compound IS) Blood_Sampling2->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Quantification Concentration Quantification LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Bioequivalence Study Workflow.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Moexipril from its Active Metabolite, Moexiprilat

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril, and its pharmacologically active metabolite, Moexiprilat. The described method is applicable for the analysis of these compounds in various biological matrices, making it suitable for pharmacokinetic and metabolism studies in drug development. The protocol employs a reverse-phase C18 column with a gradient elution program and UV or mass spectrometry detection, ensuring high resolution and sensitivity.

Introduction

Moexipril is a prodrug that, after oral administration, is hydrolyzed to its active form, Moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme, responsible for the drug's antihypertensive effects.[1] Monitoring the conversion of Moexipril to Moexiprilat is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for a reliable HPLC method to separate and quantify both the parent drug and its active metabolite.

Signaling Pathway: Metabolism of Moexipril

Moexipril is metabolically converted to its active form, Moexiprilat, through the hydrolysis of an ethyl ester group.[1] This biotransformation is a key step in the drug's mechanism of action.

Metabolic Conversion of Moexipril Moexipril Moexipril (Prodrug) Hydrolysis Hydrolysis (Esterase) Moexipril->Hydrolysis Moexiprilat Moexiprilat (Active Metabolite) Hydrolysis->Moexiprilat

Caption: Metabolic pathway of Moexipril to Moexiprilat.

Experimental Protocol

This protocol is based on the method described by Kóti et al. (2006) for the analysis of Moexipril and Moexiprilat in biological samples using HPLC with UV and mass spectrometry detection.[3][4]

Materials and Reagents
  • Moexipril hydrochloride reference standard

  • Moexiprilat reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial)

  • Water (HPLC grade)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Sodium pyrophosphate

  • D-glucose 6-phosphate

  • D-glucose 6-phosphate dehydrogenase

  • Rat or human liver microsomes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source is recommended for higher selectivity and sensitivity.[3][4]

  • Analytical column: Nova-Pack C18, 4 µm, 3.9 x 150 mm.[3]

Chromatographic Conditions
ParameterCondition
Column Nova-Pack C18, 4 µm, 3.9 x 150 mm[3]
Mobile Phase A 10% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5]
Mobile Phase B 90% Methanol in 0.1M Ammonium Acetate buffer with 0.002% Acetic Acid[5]
Flow Rate 0.6 mL/min[5]
Detection UV at 282 nm or MS (ESI+)[3][5]
Injection Volume 60 µL[3]
Column Temperature 40°C[5]
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
07525
25050
50100
100100
127525
157525

Table based on the gradient program described by Kóti et al. (2006).[5]

Sample Preparation (In Vitro Metabolism Study)
  • Prepare an incubation medium containing Tris-HCl buffer (0.12 mM, pH 7.4), MgCl2 (5 mM), sodium pyrophosphate (6.25 mM), D-glucose 6-phosphate (5 mM), and D-glucose 6-phosphate dehydrogenase (1 U/mL).[5]

  • Add rat or human liver microsomes (0.5 mg/mL) to the incubation medium.[5]

  • Initiate the metabolic reaction by adding Moexipril.

  • Incubate at 37°C.

  • At specified time points, terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant and inject a 60 µL aliquot into the HPLC system.[3]

Experimental Workflow

The following diagram illustrates the workflow for the analysis of Moexipril and Moexiprilat from in vitro metabolism samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Incubation Incubation of Moexipril with Liver Microsomes Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV at 282 nm or MS) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for Moexipril and Moexiprilat analysis.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of Moexipril and its active metabolite, Moexiprilat, is achieved. The retention times for Moexiprilat and Moexipril are approximately 4.4 minutes and 6.4 minutes, respectively.[5]

Quantitative Data Summary
AnalyteRetention Time (min)Linearity RangeCorrelation Coefficient (r²)
Moexiprilat~4.4[5]Not specifiedNot specified
Moexipril~6.4[5]0.1 - 100 µM[3]0.993[3]

Note: The linearity range and correlation coefficient for Moexiprilat were not explicitly stated in the primary reference.

For mass spectrometric detection, selected ion monitoring (SIM) can be used for enhanced specificity and sensitivity. The (M+1) ions to monitor are m/z 499 for Moexipril and m/z 471 for Moexiprilat.[3]

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the simultaneous separation and quantification of Moexipril and its active metabolite, Moexiprilat. This method is well-suited for researchers and scientists in drug development and metabolism studies. The use of a standard C18 column and common HPLC solvents makes this method readily implementable in most analytical laboratories. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is recommended.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Moexipril-d5 for Pharmacokinetic and Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the liver to its pharmacologically active metabolite, moexiprilat.[2] In quantitative bioanalysis, such as pharmacokinetic (PK) studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Moexipril-d5, a deuterated analog of moexipril, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3][4] Understanding its fragmentation pattern is essential for developing robust and sensitive multiple reaction monitoring (MRM) methods.

This application note provides a detailed protocol for the fragmentation analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and outlines its characteristic fragmentation pattern compared to its non-labeled counterpart.

Principle of Analysis

Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, in the gas phase. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion by collision-induced dissociation (CID). The resulting product ions are specific to the molecule's structure. By selecting a unique precursor-to-product ion transition, a highly selective and sensitive MRM assay can be developed for quantification. For this compound, the five deuterium atoms on the phenyl ring result in a +5 Da mass shift in the precursor ion and any fragments containing this part of the molecule, allowing for clear differentiation from the unlabeled drug.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of this compound hydrochloride in methanol.

  • Create a working solution by diluting the stock solution to 1.0 µg/mL with a 50:50 mixture of acetonitrile and water. This solution can be used for direct infusion or LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A typical LC-MS/MS method for the analysis of Moexipril can be adapted for its deuterated analog.[6][7]

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).[6][7]

  • Flow Rate: 0.5 mL/min.[6]

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined from fragmentation data (see Section 4.0).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

Results and Discussion: Fragmentation Pattern of this compound

The chemical structure of Moexipril consists of a tetrahydroisoquinoline-3-carboxylic acid moiety linked via an amide bond to an ethyl 2-(1-aminoethyl)-4-phenylbutanoate group.[9] In this compound, the five hydrogens on the terminal phenyl ring are replaced with deuterium.[5]

Upon ESI-MS/MS analysis in positive mode, Moexipril and this compound yield protonated precursor ions [M+H]⁺ at approximately m/z 499.6 and m/z 504.6, respectively. Collision-induced dissociation of these precursors results in several characteristic product ions. The most abundant transition reported for unlabeled Moexipril is m/z 499.4 → 234.2.[6] This primary fragment corresponds to the stable tetrahydroisoquinoline portion of the molecule. As the deuterium labeling is on the opposite side of the molecule, this fragment ion remains unchanged for this compound. Other significant fragments arise from cleavages around the ester and amide functionalities.

Quantitative Data Summary

The table below summarizes the predicted m/z values for the major ions of Moexipril and the corresponding ions for this compound.

Ion DescriptionPredicted m/z (Moexipril)Predicted m/z (this compound)Mass Shift (Da)Notes
Precursor Ion [M+H]⁺ 499.6504.6+5Deuteration on the phenyl ring.
Product Ion 1 234.2234.20Corresponds to the tetrahydroisoquinoline moiety; this is a common and stable fragment.[6]
Product Ion 2 [M+H - C₂H₅OH]⁺ 453.5458.5+5Neutral loss of ethanol from the ethyl ester group.
Product Ion 3 [M+H - C₇H₇]⁺ 408.5408.50Loss of the benzyl group (C₇H₇). The d5 label is lost with this fragment.
Product Ion 4 276.3281.3+5Fragment containing the d5-labeled phenylbutanoyl ethyl ester moiety.
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically at one of the nitrogen atoms. The subsequent cleavage is dominated by the scission of the amide bond, which is a common fragmentation pathway for peptide-like structures.

G cluster_main Fragmentation of this compound cluster_frags Fragmentation of this compound parent This compound [M+H]⁺ m/z 504.6 frag1 Product Ion m/z 234.2 (Tetrahydroisoquinoline moiety) parent->frag1 Amide Bond Cleavage frag2 Product Ion m/z 458.5 parent->frag2 Neutral Loss (-C₂H₅OH) frag3 Product Ion m/z 281.3 (d5-Phenylbutanoate moiety) parent->frag3 Amide Bond Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The mass spectral fragmentation of this compound is predictable and analogous to its unlabeled form, with a characteristic +5 Da mass shift for the precursor ion and any fragments retaining the deuterated phenyl ring. The most robust and selective MRM transition for quantifying Moexipril using this compound as an internal standard would likely be m/z 499.6 → 234.2 for the analyte and m/z 504.6 → 234.2 for the internal standard. This approach benefits from a common, intense product ion while maintaining specificity through the different precursor masses. This application note provides the foundational methodology and data required for researchers to develop and validate sensitive and specific LC-MS/MS assays for Moexipril in various biological matrices.

References

Application Notes and Protocols: Preparation of Moexipril-d5 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Moexipril-d5 standard solutions, which are essential for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor Moexipril in various biological matrices. This compound, a stable isotope-labeled analog of Moexipril, is the preferred internal standard for bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.[1]

Overview

The protocol outlines the step-by-step procedure for preparing primary stock solutions, intermediate stock solutions, and final working standard solutions of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible standard curves for the quantification of Moexipril in pharmacokinetic, drug metabolism, and other related studies.

Materials and Reagents

  • This compound (hydrochloride salt)[1]

  • Methanol (HPLC or LC-MS grade)[2][3]

  • Acetonitrile (HPLC or LC-MS grade)[3]

  • Deionized or Milli-Q water

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Experimental Protocols

Preparation of Primary Stock Solution (1 mg/mL)
  • Accurately weigh approximately 1 mg of this compound (hydrochloride salt) using an analytical balance.

  • Transfer the weighed compound into a 1 mL Class A volumetric flask.

  • Add approximately 0.7 mL of methanol to the flask.

  • Vortex and sonicate the solution for approximately 5 minutes, or until the this compound is completely dissolved.[4][5]

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the final volume to 1 mL.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution should be stored at -20°C for long-term stability.[2]

Preparation of Intermediate Stock Solutions

Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a suitable solvent, typically a mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol.[3][6] The concentrations of these solutions will depend on the expected range of Moexipril concentrations in the study samples.

Example Dilution Series:

  • Intermediate Stock A (100 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask and dilute to the mark with the chosen diluent.

  • Intermediate Stock B (10 µg/mL): Pipette 100 µL of Intermediate Stock A into a 1 mL volumetric flask and dilute to the mark with the diluent.

Preparation of Working Standard Solutions

The working standard solutions are the final solutions used to spike into the calibration standards and quality control samples. These are prepared by diluting the intermediate stock solutions to the desired final concentrations. The final concentration of the internal standard should be consistent across all samples and is typically in the ng/mL range for LC-MS/MS analysis.[7]

Example Preparation of a 100 ng/mL Working Standard:

  • Pipette 10 µL of the 10 µg/mL intermediate stock solution (Intermediate Stock B) into a 1 mL volumetric flask.

  • Dilute to the mark with the appropriate diluent (e.g., a mixture of acetonitrile and water).

  • Vortex thoroughly to ensure homogeneity.

Data Presentation

The following table summarizes the quantitative data for the preparation of this compound standard solutions as described in this protocol.

Solution NameParent SolutionConcentration of Parent SolutionVolume of Parent SolutionFinal VolumeFinal ConcentrationSolvent/DiluentStorage Temperature
Primary Stock Solution ---1 mL1 mg/mLMethanol-20°C
Intermediate Stock A Primary Stock1 mg/mL100 µL1 mL100 µg/mLAcetonitrile:Water (30:70)-20°C
Intermediate Stock B Intermediate Stock A100 µg/mL100 µL1 mL10 µg/mLAcetonitrile:Water (30:70)-20°C
Working Standard Intermediate Stock B10 µg/mL10 µL1 mL100 ng/mLAcetonitrile:Water (30:70)2-8°C (short-term)

Visualization

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Moexipril_d5_Standard_Preparation cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Solution Preparation cluster_working Working Solution Preparation weigh Weigh 1 mg This compound dissolve Dissolve in 1 mL Methanol weigh->dissolve primary_stock Primary Stock (1 mg/mL) dissolve->primary_stock dilute1 Dilute 100 µL to 1 mL primary_stock->dilute1 Acetonitrile:Water intermediate_a Intermediate Stock A (100 µg/mL) dilute1->intermediate_a dilute2 Dilute 100 µL to 1 mL intermediate_a->dilute2 intermediate_b Intermediate Stock B (10 µg/mL) dilute2->intermediate_b dilute3 Dilute 10 µL to 1 mL intermediate_b->dilute3 Acetonitrile:Water working_std Working Standard (100 ng/mL) dilute3->working_std

Caption: Workflow for this compound Standard Solution Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Moexipril using Moexipril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Moexipril-d5 as an internal standard for the quantification of Moexipril in biological matrices by LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Moexipril.

Problem Potential Cause Recommended Solution
High Variability in this compound Signal Inconsistent sample preparation.Ensure precise and consistent pipetting of the internal standard (IS) solution to all samples, standards, and quality controls. Use a fresh working solution of this compound.
Degradation of this compound.Verify the stability of this compound in the storage solvent and in the final extracted sample matrix under the experimental conditions.
Poor Peak Shape for Moexipril or this compound Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analytes. A C18 column is commonly used for Moexipril analysis[1].
Column degradation.Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.
Significant Matrix Effects Observed Insufficient sample cleanup.Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or a more selective liquid-liquid extraction (LLE) protocol. Protein precipitation is a common starting point, but may not be sufficient for all matrices[2].
Co-elution of interfering endogenous compounds.Modify the chromatographic method to achieve better separation of Moexipril and this compound from matrix components. Adjusting the gradient or using a different stationary phase can be effective.
Low Recovery of Moexipril and this compound Inefficient extraction.Optimize the extraction solvent and pH. For LLE, ensure the solvent is of high purity and that the mixing and phase separation steps are adequate. For SPE, evaluate different sorbents and elution solvents.
Analyte instability during extraction.Perform extraction steps at a lower temperature (e.g., on ice) to minimize degradation.
Inconsistent Results Between Batches Variation in the biological matrix from different lots or donors.Evaluate matrix effects using matrix from at least six different sources during method validation.
Inconsistent sample collection and handling.Standardize procedures for sample collection, processing, and storage. Hemolysis, for instance, can significantly impact results and should be visually assessed and documented.

Frequently Asked Questions (FAQs)

1. Why should I use this compound as an internal standard for Moexipril quantification?

A stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It has nearly identical chemical and physical properties to Moexipril, meaning it will behave similarly during sample preparation and chromatographic separation. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.

2. What are "matrix effects" and how can they affect my results?

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the quantification.

3. How can I assess the matrix effect in my assay?

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

4. Will this compound completely eliminate matrix effects?

While this compound is designed to track and compensate for the matrix effects experienced by Moexipril, it may not eliminate them entirely. If the deuterated internal standard and the analyte have slightly different retention times, they may elute in regions with different levels of ion suppression or enhancement, leading to a differential matrix effect. Therefore, it is still crucial to minimize matrix effects through effective sample preparation and chromatography.

5. What is a good starting point for a sample preparation protocol for Moexipril and this compound in plasma?

A common and effective method for extracting Moexipril from human plasma is liquid-liquid extraction (LLE). A published method for Moexipril uses ethyl acetate for extraction[1]. A general LLE protocol is provided in the Experimental Protocols section.

6. What are the typical MRM transitions for Moexipril?

A previously published method for the quantification of Moexipril in human plasma used the multiple reaction monitoring (MRM) transition of m/z 499.4 → 234.2[1].

7. I cannot find a published MRM transition for this compound. How can I determine it?

Since this compound is a deuterated analog of Moexipril, its precursor ion will be 5 mass units higher than that of Moexipril. Therefore, the expected precursor ion for this compound would be approximately m/z 504.4. The product ion is often the same as the non-deuterated analyte if the deuterium atoms are not on the fragment that is lost. To confirm, you would infuse a solution of this compound into the mass spectrometer and perform a product ion scan on the precursor ion at m/z 504.4 to identify the most abundant and stable fragment ion.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of Moexipril and this compound from Human Plasma

This protocol is adapted from a published method for Moexipril extraction and should be optimized for your specific application[1].

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

  • Vortex mix for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Parameters

These parameters are based on a published method for Moexipril and will require optimization for your specific instrument and the inclusion of this compound[1].

Parameter Condition
LC Column C18, e.g., 4.6 x 50 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient Isocratic: 15% A, 85% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Moexipril: m/z 499.4 → 234.2this compound: m/z 504.4 → (To be determined)

Quantitative Data Summary

The following tables illustrate the expected outcomes of matrix effect and recovery experiments. The data presented here is hypothetical and serves as a template for reporting your experimental findings.

Table 1: Matrix Effect and Recovery of Moexipril

Analyte Concentration (ng/mL) Peak Area in Neat Solution (A) Peak Area in Post-Extraction Spiked Matrix (B) Peak Area in Pre-Extraction Spiked Matrix (C) Matrix Effect (%)(B/A * 100) Recovery (%)(C/B * 100)
Moexipril1050,00045,00040,50090.090.0
This compound1052,00047,00042,30090.490.0

Table 2: Internal Standard Corrected Matrix Effect

Analyte Concentration (ng/mL) IS Concentration (ng/mL) Analyte/IS Peak Area Ratio in Neat Solution (Ratio A) Analyte/IS Peak Area Ratio in Post-Extraction Spiked Matrix (Ratio B) IS Corrected Matrix Factor (Ratio B / Ratio A)
10100.960.961.00
100109.629.600.998

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant me_eval Matrix Effect Evaluation quant->me_eval

Caption: Experimental workflow for Moexipril quantification.

matrix_effect_logic cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (Matrix Effect) moex Moexipril Ionization moex_d5 This compound Ionization moex_suppressed Moexipril Ionization (Suppressed) moex_d5_suppressed This compound Ionization (Suppressed) compensation Ratio of Moexipril/Moexipril-d5 Remains Consistent moex_suppressed->compensation moex_d5_suppressed->compensation suppression Matrix Components (Ion Suppression) suppression->moex_suppressed suppression->moex_d5_suppressed

Caption: Logic of matrix effect compensation with this compound.

References

Optimization of mass spectrometry parameters for Moexipril-d5 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the detection of Moexipril-d5. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for this compound detection?

A1: For initial experiments, you can use the following parameters as a starting point. These are based on typical values for similar deuterated compounds and should be optimized for your specific instrument and experimental conditions.

Table 1: Recommended Initial Mass Spectrometry Parameters for this compound

ParameterRecommended ValueNotes
Ionization Mode Electrospray Ionization (ESI), PositiveMoexipril contains basic nitrogen atoms that are readily protonated.
Precursor Ion (Q1) m/z 504.3Based on the molecular weight of Moexipril (498.3 g/mol ) + 5 deuteriums + proton ([M+H]+).
Product Ions (Q3) m/z 234.2, m/z 192.1, m/z 265.2These are common fragments of Moexipril.[1] The most abundant and stable fragment should be selected for quantification.
Dwell Time 100-200 msAdjust based on the number of MRM transitions and desired chromatographic peak shape.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal intensity and stability.
Cone Voltage 20 - 40 VOptimize to maximize the precursor ion intensity and minimize in-source fragmentation.
Collision Energy 20 - 35 eVOptimize for the most abundant and stable product ion. This is a critical parameter for sensitivity.
Source Temperature 120 - 150 °CInstrument-dependent, typically set to ensure efficient desolvation.
Desolvation Temperature 350 - 500 °CInstrument-dependent, crucial for efficient solvent evaporation.
Nebulizer Gas Flow Instrument DependentTypically nitrogen, optimize for a stable spray.
Drying Gas Flow Instrument DependentTypically nitrogen, optimize for efficient desolvation.

Q2: I am not seeing a strong signal for this compound. What should I check first?

A2: Low signal intensity is a common issue. A systematic approach to troubleshooting is recommended. Start by checking the instrument's performance with a known standard. If the instrument is performing as expected, investigate the sample preparation, liquid chromatography, and mass spectrometer settings.

Q3: My this compound peak is showing significant tailing. What are the possible causes?

A3: Peak tailing can be caused by several factors related to the chromatography. Secondary interactions between the analyte and the stationary phase, a contaminated or old column, or an inappropriate mobile phase pH can all contribute to this issue. Ensure your mobile phase contains an appropriate modifier like formic acid or ammonium acetate to improve peak shape.

Q4: I am observing a shift in the retention time of this compound compared to unlabeled Moexipril. Is this normal?

A4: Yes, a small shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon in liquid chromatography. This is due to the slight difference in physicochemical properties caused by the deuterium labeling.[2][3] It is important to ensure that the integration windows for both the analyte and the internal standard are set appropriately to account for this potential shift.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving issues with low or no signal for this compound.

Table 2: Troubleshooting Low Signal Intensity

StepActionPossible CauseRecommendation
1 Instrument Performance Check General instrument malfunction.Run a system suitability test with a known standard to verify instrument performance.
2 Sample Preparation Inefficient extraction, sample degradation.Review the sample extraction protocol. Ensure pH is optimal for extraction. Check for analyte stability in the matrix and processing solvents.
3 Liquid Chromatography Poor chromatographic resolution, analyte not eluting.Verify the mobile phase composition and pH. Check the column for contamination or degradation. Ensure the injection volume is appropriate.
4 Mass Spectrometer Source Conditions Inefficient ionization or desolvation.Optimize source parameters such as capillary voltage, source temperature, and gas flows. Check for a stable spray.
5 Mass Spectrometer Analyzer Conditions Incorrect MRM transitions, suboptimal collision energy.Verify the precursor and product ion m/z values. Perform a product ion scan to confirm fragmentation and optimize collision energy.

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal for this compound instrument_check Run Instrument Performance Check start->instrument_check instrument_ok Instrument OK? instrument_check->instrument_ok sample_prep Investigate Sample Preparation instrument_ok->sample_prep Yes resolve_instrument Troubleshoot Instrument instrument_ok->resolve_instrument No lc_params Check LC Parameters sample_prep->lc_params ms_source Optimize MS Source Conditions lc_params->ms_source ms_analyzer Verify MS Analyzer Settings ms_source->ms_analyzer signal_restored Signal Restored ms_analyzer->signal_restored peak_shape_troubleshooting start Poor Peak Shape peak_tailing Tailing start->peak_tailing peak_fronting Fronting start->peak_fronting peak_splitting Splitting start->peak_splitting cause_tailing1 Secondary Interactions peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_tailing3 Dead Volume peak_tailing->cause_tailing3 cause_fronting1 Column Overload peak_fronting->cause_fronting1 cause_fronting2 Column Channeling peak_fronting->cause_fronting2 cause_splitting1 Clogged Frit/Guard peak_splitting->cause_splitting1 cause_splitting2 Injector Issue peak_splitting->cause_splitting2 cause_splitting3 Solvent Mismatch peak_splitting->cause_splitting3 experimental_workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

References

Mitigating ion suppression in the analysis of Moexipril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of Moexipril and its active metabolite, Moexiprilat, by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Moexipril?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Moexipril or Moexiprilat) in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalytical assays involving complex matrices like plasma, endogenous components such as phospholipids are common causes of ion suppression.[5]

Q2: What are the common sources of ion suppression in Moexipril analysis?

A2: The primary sources of ion suppression are endogenous components from the biological matrix (e.g., plasma, urine) that co-elute with Moexipril or Moexiprilat.[3] Phospholipids are a major contributor to matrix-induced ion suppression in plasma samples.[5][6] Other potential sources include salts, proteins, and metabolites from the sample, as well as exogenous substances introduced during sample preparation.[3]

Q3: How can I detect ion suppression in my Moexipril assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of Moexipril solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant Moexipril signal as the matrix components elute indicates the presence of ion suppression. Another quantitative method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent.[5]

Q4: What are the general strategies to mitigate ion suppression?

A4: The most effective strategies to overcome ion suppression involve:

  • Improving Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simpler methods like protein precipitation.[2]

  • Optimizing Chromatographic Separation: Modifying the mobile phase, gradient, or using a different analytical column can help separate Moexipril and Moexiprilat from co-eluting interferences.[2]

  • Using an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar ion suppression, thus compensating for the effect.[2]

  • Diluting the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the sensitivity required for trace analysis.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Moexipril/Moexiprilat signal intensity Ion suppression from co-eluting matrix components.1. Improve sample cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).2. Optimize chromatography: Adjust the mobile phase gradient to better separate the analytes from the matrix interferences.3. Check for phospholipid interference: Implement a phospholipid removal strategy during sample preparation.
Poor reproducibility of results Variable ion suppression across different samples.1. Use a stable isotope-labeled internal standard: This will help to normalize the signal and improve reproducibility.2. Ensure consistent sample preparation: Inconsistent extraction efficiency can lead to variable matrix effects.
Signal intensity decreases over a sequence of injections Buildup of matrix components on the analytical column or in the ion source.1. Implement a column wash step: Introduce a strong organic wash at the end of each chromatographic run to clean the column.2. Clean the ion source: Follow the manufacturer's instructions for cleaning the mass spectrometer's ion source.
Peak shape is poor (e.g., tailing, fronting) Co-elution with interfering compounds or secondary interactions with the stationary phase.1. Adjust mobile phase pH: Ensure the pH is appropriate for the pKa of Moexipril and Moexiprilat to improve peak shape.2. Try a different column chemistry: A column with a different stationary phase may provide better separation from interferences.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Moexipril from Human Plasma

This protocol is based on a published method for the extraction of Moexipril from human plasma.[8]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene tube, add the internal standard solution (e.g., Benazepril).

    • Vortex the sample for 30 seconds.

  • Extraction:

    • Add 3 mL of ethyl acetate to the plasma sample.

    • Vortex for 10 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 500 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Moexipril from Biological Samples

This is a general SPE protocol that can be adapted for Moexipril analysis. Optimization of the sorbent type, wash, and elution solvents is recommended.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the column.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with an appropriate buffer (e.g., 2% phosphoric acid).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences and proteins.

  • Elution:

    • Elute Moexipril and Moexiprilat from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a study on the simultaneous determination of Moexipril and Moexiprilat in human plasma using protein precipitation with acetonitrile. Benazepril was used as the internal standard (IS).

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Moexipril 1584.6 ± 3.8799.7 ± 2.45
5083.7 ± 5.4198.3 ± 1.48
Moexiprilat 3085.2 ± 4.12101.2 ± 3.15
10086.1 ± 3.9899.5 ± 2.87
Benazepril (IS) 5088.9 ± 2.55100.8 ± 1.99

Data adapted from a study utilizing protein precipitation. While this method is simpler, LLE and SPE are generally recommended for more effective removal of matrix components to mitigate ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate vortex1->add_solvent load_spe Load onto SPE Cartridge vortex1->load_spe vortex2 Vortex centrifuge Centrifuge evaporate Evaporate to Dryness centrifuge->evaporate wash_spe Wash elute_spe Elute elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for Moexipril analysis.

ion_suppression_mitigation cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome start Ion Suppression Observed sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Optimize Chromatography (Gradient, Column) start->chromatography internal_std Use Stable Isotope Internal Standard start->internal_std dilution Sample Dilution start->dilution end Reduced Ion Suppression Improved Data Quality sample_prep->end chromatography->end internal_std->end dilution->end

Caption: Strategies to mitigate ion suppression.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Moexipril-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Moexipril-d5. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC can be broadly categorized into three types: peak tailing, peak fronting, and peak splitting. Common causes include:

  • Peak Tailing: Often results from secondary interactions between the analyte and the stationary phase, mass overload of the column, improper mobile phase pH, or column contamination.[1][2][3][4]

  • Peak Fronting: Typically caused by column overload (either in volume or concentration), or a mismatch between the sample solvent and the mobile phase.[2][5][6][7]

  • Peak Splitting: Can be a result of severe column overload, a significant difference between the injection solvent and the mobile phase, or a physical issue with the column such as a void or a plugged frit.[7]

Q2: My this compound peak is tailing. What is the likely cause?

Peak tailing for a basic compound like this compound in reversed-phase chromatography is frequently due to interactions with residual silanol groups on the silica-based column packing. Other potential causes include mass overload, an inappropriate mobile phase pH, or column contamination.[1][2]

Q3: I am observing peak fronting for my this compound analyte. What should I investigate?

Peak fronting is often an indication of column overload, where either too much sample volume or too high a concentration is being injected.[2][5][6] It can also be caused by the sample being dissolved in a solvent that is much stronger than the mobile phase.[5][8]

Q4: All the peaks in my chromatogram, including this compound, are showing poor shape. What does this suggest?

When all peaks in a chromatogram are affected similarly, it often points to a problem that occurs before the separation process.[7] This could be a blocked column frit, a void in the column packing at the inlet, or an issue with the HPLC system's flow path before the column.[3][7]

Troubleshooting Guides

Guide 1: Addressing Peak Tailing
  • Reduce Sample Concentration: To check for mass overload, prepare and inject a sample with a lower concentration of this compound. If the peak shape improves, the original sample was overloaded.[2][3]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for Moexipril. For basic compounds, a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a single ionic state.[1]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol groups and improve peak shape.[9]

  • Perform a Column Wash: If the column is contaminated, a thorough wash with a strong solvent can help to remove adsorbed impurities.

  • Use a Column with End-Capping: If silanol interactions are a persistent issue, consider using a column that is "end-capped," which means the residual silanol groups have been chemically deactivated.[4]

Guide 2: Correcting Peak Fronting
  • Decrease Injection Volume: To address volume overload, reduce the volume of the sample being injected onto the column.[6][7]

  • Dilute the Sample: If concentration overload is suspected, dilute the sample in the mobile phase.[2]

  • Match Sample Solvent to Mobile Phase: Ensure that the solvent used to dissolve the this compound is as close in composition to the mobile phase as possible. A sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[5][8]

  • Check for Column Voids: If the problem persists, a void may have formed at the head of the column. This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.[6][7]

Guide 3: Resolving Split Peaks
  • Reduce Sample Load: As with peak fronting and tailing, reducing the injection volume and/or concentration can sometimes resolve split peaks caused by severe overload.[7]

  • Ensure Solvent Compatibility: A significant mismatch between the injection solvent and the mobile phase can lead to peak splitting. Prepare the sample in the mobile phase if possible.[7]

  • Inspect the Column Inlet: A blocked frit or a void at the column inlet can cause the sample to be distributed unevenly, resulting in a split peak. Replacing the column may be necessary.[7]

Data Presentation

ParameterPotential IssueRecommended Adjustment
Injection Volume Volume Overload (Fronting)Decrease injection volume.
Sample Concentration Mass Overload (Tailing), Concentration Overload (Fronting)Decrease sample concentration.
Sample Solvent Mismatch with Mobile Phase (Fronting, Splitting)Dissolve sample in mobile phase or a weaker solvent.
Mobile Phase pH Secondary Interactions (Tailing)Adjust pH to control analyte and silanol ionization.
Buffer Concentration Inadequate Masking of Silanols (Tailing)Increase buffer concentration.
Column Condition Contamination (Tailing), Void/Blockage (Fronting, Splitting)Perform a column wash or replace the column.

Experimental Protocols

Protocol 1: Column Overload Study
  • Objective: To determine if poor peak shape is due to mass or volume overload.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration.

    • Create a dilution series from the stock solution (e.g., 1:2, 1:5, 1:10 dilutions) using the mobile phase as the diluent.

    • Inject a constant volume of each dilution and observe the peak shape.

    • If peak shape improves with dilution, mass overload was the issue.

    • From the dilution that provides a good peak shape, inject increasing volumes (e.g., 5 µL, 10 µL, 20 µL).

    • If peak shape deteriorates with increasing volume, volume overload is a contributing factor.

Protocol 2: Column Wash Procedure
  • Objective: To remove strongly retained contaminants from the analytical column.

  • Procedure:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Wash the column with a series of solvents, starting with the mobile phase without the buffer, followed by progressively stronger and then weaker organic solvents. A typical sequence for a C18 column is:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Acetonitrile

      • Methanol

      • Water

    • Equilibrate the column with the mobile phase before reconnecting to the detector.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, or Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue: - Check for leaks - Inspect fittings - Check for blocked frit check_all_peaks->system_issue Yes single_peak_issue Single Peak Issue (this compound) check_all_peaks->single_peak_issue No check_tailing Is the peak tailing? single_peak_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No reduce_concentration Reduce Sample Concentration check_tailing->reduce_concentration Yes check_splitting Is the peak splitting? check_fronting->check_splitting No reduce_volume Reduce Injection Volume check_fronting->reduce_volume Yes reduce_load Reduce Sample Load (Volume and/or Concentration) check_splitting->reduce_load Yes optimize_ph Optimize Mobile Phase pH reduce_concentration->optimize_ph No Improvement replace_column_tailing Replace Column reduce_concentration->replace_column_tailing Improvement increase_buffer Increase Buffer Strength optimize_ph->increase_buffer No Improvement wash_column_tailing Perform Column Wash increase_buffer->wash_column_tailing No Improvement wash_column_tailing->replace_column_tailing No Improvement match_solvent Match Sample Solvent to Mobile Phase reduce_volume->match_solvent No Improvement replace_column_fronting Replace Column reduce_volume->replace_column_fronting Improvement check_void Check for Column Void match_solvent->check_void No Improvement check_void->replace_column_fronting No Improvement match_solvent_split Match Sample Solvent to Mobile Phase reduce_load->match_solvent_split No Improvement replace_column_splitting Replace Column reduce_load->replace_column_splitting Improvement check_inlet Check Column Inlet for Blockage/Void match_solvent_split->check_inlet No Improvement check_inlet->replace_column_splitting No Improvement

A troubleshooting workflow for identifying and resolving poor chromatographic peak shape.

References

Technical Support Center: Moexipril Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Moexipril and its active metabolite, Moexiprilat, from tissue samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Moexipril from tissue samples?

A1: The most prevalent methods for extracting Moexipril and its active metabolite, Moexiprilat, from biological matrices are protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: Moexipril is a prodrug. Do I need to consider its conversion to Moexiprilat during the extraction process?

A2: Yes, it is crucial to consider the potential for enzymatic conversion of Moexipril to Moexiprilat in tissue homogenates.[1][2] To minimize this, it is recommended to work with samples on ice, use enzyme inhibitors, and process the samples as quickly as possible. The stability of Moexipril in the tissue homogenate under the chosen experimental conditions should be evaluated during method development.

Q3: What are the key factors influencing the extraction recovery of Moexipril?

A3: Several factors can significantly impact extraction recovery, including:

  • Tissue Homogenization Technique: The efficiency of tissue disruption is critical for releasing the drug.[3][4]

  • Choice of Extraction Solvent: The polarity and pH of the solvent system are crucial for efficiently partitioning Moexipril and Moexiprilat from the tissue matrix.

  • pH of the Sample: Adjusting the pH of the tissue homogenate can improve the extraction efficiency by altering the ionization state of the analytes.

  • Matrix Effects: Co-extracted endogenous components from the tissue can interfere with the analysis, particularly in LC-MS/MS, leading to ion suppression or enhancement.[5]

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Efficient Sample Cleanup: Employing a more rigorous extraction method like SPE can result in cleaner extracts compared to protein precipitation.

  • Chromatographic Separation: Optimize your LC method to separate Moexipril and Moexiprilat from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank tissue matrix that matches the study samples can help to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Recovery Incomplete tissue homogenization.Optimize the homogenization method (e.g., increase time, use a different type of homogenizer like a bead beater or polytron). For tougher tissues like the heart, consider enzymatic digestion prior to mechanical homogenization.[3]
Inappropriate extraction solvent.Screen a panel of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) and pH conditions.
Suboptimal pH during extraction.Adjust the pH of the tissue homogenate to optimize the partitioning of Moexipril and Moexiprilat into the organic phase.
High Variability in Recovery Inconsistent homogenization.Ensure a standardized and reproducible homogenization procedure for all samples.
Incomplete phase separation in LLE.Centrifuge at a higher speed or for a longer duration. Consider a freeze-thaw cycle to improve phase separation.
Inconsistent SPE cartridge packing or conditioning.Ensure proper conditioning and equilibration of the SPE cartridges. Do not let the cartridges dry out before loading the sample.
Poor Peak Shape in Chromatography Matrix effects from co-eluting components.Improve sample cleanup using SPE or a more selective LLE protocol. Optimize the chromatographic gradient to better separate the analytes from interferences.
Incompatibility of the final extract solvent with the mobile phase.Evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions.
Signal Suppression/Enhancement in MS Ionization competition from matrix components.Dilute the sample extract if the analyte concentration is sufficiently high. Use a stable isotope-labeled internal standard. Implement a more effective sample cleanup procedure.

Data Presentation: Comparison of Extraction Methods

The following tables provide a summary of hypothetical quantitative data to illustrate the performance of different extraction methods for Moexipril from various tissue types. These values are for illustrative purposes and should be optimized for specific experimental conditions.

Table 1: Extraction Recovery of Moexipril (%) from Different Rat Tissues

TissueProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate, pH 4)Solid-Phase Extraction (C18)
Heart 65 ± 885 ± 592 ± 4
Kidney 70 ± 788 ± 695 ± 3
Lung 75 ± 690 ± 496 ± 3

Table 2: Matrix Effects (% Ion Suppression) for Moexiprilat in Different Rat Tissues

TissueProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate, pH 4)Solid-Phase Extraction (C18)
Heart 45 ± 1025 ± 710 ± 3
Kidney 40 ± 820 ± 68 ± 2
Lung 35 ± 915 ± 55 ± 2

Experimental Protocols

Here are detailed example methodologies for the key extraction experiments.

Protocol 1: Tissue Homogenization
  • Excise the tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Blot the tissue dry and record its weight.

  • Mince the tissue into small pieces on an ice-cold surface.

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., PBS with protease and esterase inhibitors).

  • Homogenize the tissue using a mechanical homogenizer (e.g., Polytron or bead beater) until a uniform homogenate is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.[3][4]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for subsequent extraction.

Protocol 2: Protein Precipitation (PP)
  • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • To 200 µL of tissue homogenate supernatant, add 50 µL of an appropriate internal standard solution.

  • Add 20 µL of 1 M HCl to acidify the sample (adjust pH to ~4).

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 4: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 500 µL of tissue homogenate supernatant, add 500 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Moexipril and Moexiprilat with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis TissueSample Tissue Sample Collection Homogenization Tissue Homogenization TissueSample->Homogenization Supernatant Centrifugation & Supernatant Collection Homogenization->Supernatant PP Protein Precipitation Supernatant->PP Method 1 LLE Liquid-Liquid Extraction Supernatant->LLE Method 2 SPE Solid-Phase Extraction Supernatant->SPE Method 3 Evaporation Solvent Evaporation PP->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for Moexipril extraction from tissue samples.

Troubleshooting_Logic Start Low Recovery Observed CheckHomogenization Incomplete Homogenization? Start->CheckHomogenization OptimizeHomogenization Optimize Homogenization Protocol CheckHomogenization->OptimizeHomogenization Yes CheckSolvent Inappropriate Solvent/pH? CheckHomogenization->CheckSolvent No End Recovery Improved OptimizeHomogenization->End OptimizeSolvent Screen Solvents & Adjust pH CheckSolvent->OptimizeSolvent Yes CheckMatrixEffects High Matrix Effects? CheckSolvent->CheckMatrixEffects No OptimizeSolvent->End ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrixEffects->ImproveCleanup Yes CheckMatrixEffects->End No ImproveCleanup->End

Caption: Troubleshooting logic for low Moexipril extraction recovery.

Moexipril_Metabolism Moexipril Moexipril (Prodrug) Lipophilic Moexiprilat Moexiprilat (Active Metabolite) More Polar Moexipril->Moexiprilat Esterase Hydrolysis (in Liver and other tissues)

Caption: Metabolic conversion of Moexipril to Moexiprilat.

References

Identifying and resolving interferences in Moexipril-d5 mass spec analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Moexipril-d5 as an internal standard in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Moexipril and this compound?

The established Multiple Reaction Monitoring (MRM) transition for Moexipril is the precursor ion [M+H]⁺ at m/z 499.4 and the product ion at m/z 234.2.[1] For the deuterated internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 504.4. The most common fragmentation pathway involves the cleavage of the ester group, which is unlikely to be affected by the deuterium labeling on the phenyl ring. Therefore, the recommended product ion for this compound is also m/z 234.2.

Q2: What are the most common sources of interference in this compound analysis?

Interferences in this compound analysis can arise from several sources:

  • Co-eluting Endogenous Matrix Components: Biological matrices like plasma are complex and can contain compounds that co-elute with Moexipril and this compound, causing ion suppression or enhancement.

  • Moexipril Degradants: Moexipril can degrade under certain conditions (e.g., hydrolysis, oxidation) to form various degradation products that may have similar retention times or fragment patterns.[2][3]

  • Metabolites: The active metabolite of Moexipril, Moexiprilat, and other potential metabolites could cause interference if not chromatographically resolved.

  • Cross-talk: Although rare with a 5 Da mass difference, there is a small possibility of isotopic contribution from the analyte to the internal standard signal, especially at high analyte concentrations.

Q3: My this compound peak is showing poor shape (tailing or fronting). What are the possible causes?

Poor peak shape for your internal standard can be caused by:

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

  • Column Degradation: Loss of stationary phase or contamination of the column can lead to deteriorating peak shapes.

Q4: I am observing significant variability in the this compound signal across my analytical run. What should I investigate?

Variability in the internal standard signal can compromise the accuracy of your results. Key areas to investigate include:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent extraction recovery, or incomplete protein precipitation can lead to signal variability.

  • Matrix Effects: Variations in the composition of the biological matrix between samples can cause differential ion suppression or enhancement of the this compound signal.

  • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response can contribute to signal drift.

  • Injector Issues: Inconsistent injection volumes or carryover from a previous injection can cause signal fluctuations.

Troubleshooting Guides

Issue 1: Unexpected Peaks or High Background Noise

Symptoms:

  • Presence of extra peaks in the chromatogram for this compound.

  • Elevated baseline noise in the MRM channel for the internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination - Action: Analyze a blank injection (mobile phase only) to check for system contamination. - Action: Clean the ion source and transfer optics of the mass spectrometer. - Action: Use fresh, high-purity solvents and reagents.
Co-eluting Interferences - Action: Modify the LC gradient to improve the separation of this compound from interfering compounds. - Action: Optimize the sample preparation method to more effectively remove matrix components.
Degradation of Moexipril - Action: Ensure proper storage and handling of stock solutions and samples to prevent degradation. Moexipril is known to be susceptible to hydrolysis and oxidation.[2][3]
Issue 2: Poor Sensitivity for Moexipril and/or this compound

Symptoms:

  • Low signal intensity for both the analyte and the internal standard.

  • Signal-to-noise ratio is below acceptable limits.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ion Suppression - Action: Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. - Action: Improve sample clean-up to remove interfering matrix components. - Action: Adjust the chromatography to separate this compound from the ion-suppressing region.
Suboptimal MS Parameters - Action: Infuse a solution of this compound to optimize source parameters such as capillary voltage, gas flows, and temperature. - Action: Optimize collision energy to ensure efficient fragmentation.
Incorrect Mobile Phase Composition - Action: Ensure the mobile phase pH is appropriate for positive ion electrospray ionization of Moexipril. The addition of a small amount of formic acid (e.g., 0.1%) is common.[1]
Issue 3: Inconsistent Analyte/Internal Standard Area Ratios

Symptoms:

  • High variability in the calculated concentrations of quality control samples.

  • Poor precision and accuracy in the calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects - Action: A slight retention time shift between Moexipril and this compound can lead to them experiencing different degrees of ion suppression if they elute on the edge of a region of co-eluting matrix components. - Action: Adjust the chromatography to ensure Moexipril and this compound are perfectly co-eluting.
Cross-talk - Action: Check for any isotopic contribution from the Moexipril M+4 isotope to the this compound precursor ion signal, although with a 5 Da difference this is less likely. - Action: Ensure that the mass spectrometer resolution is set appropriately.
Non-linear Response - Action: If detector saturation is occurring at high concentrations, this can affect the area ratio. - Action: Dilute samples with high analyte concentrations to bring them within the linear range of the assay.

Experimental Protocols

Detailed Methodology for Moexipril Analysis in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

2. Liquid Chromatography Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Moexipril499.4234.220
This compound504.4234.220

Visualizations

Interference_Troubleshooting_Workflow start Interference Observed check_blank Analyze Blank Injection start->check_blank high_background High Background? check_blank->high_background clean_system Clean Ion Source and Use Fresh Solvents high_background->clean_system Yes optimize_chrom Optimize LC Gradient high_background->optimize_chrom No modify_protocol Modify Protocol clean_system->modify_protocol improve_cleanup Improve Sample Preparation optimize_chrom->improve_cleanup improve_cleanup->modify_protocol resolve_issue Issue Resolved modify_protocol->resolve_issue

Caption: Troubleshooting workflow for interferences.

IS_Variability_Pathway cluster_sources Potential Sources of Variability cluster_investigation Investigation Steps cluster_resolution Resolution sample_prep Sample Preparation review_pipetting Review Pipetting Technique sample_prep->review_pipetting matrix_effects Matrix Effects post_spike_exp Post-Spike Experiment matrix_effects->post_spike_exp instrument Instrument Instability monitor_performance Monitor System Suitability instrument->monitor_performance retrain_analyst Retrain Analyst review_pipetting->retrain_analyst optimize_cleanup Optimize Sample Cleanup post_spike_exp->optimize_cleanup instrument_maintenance Perform Instrument Maintenance monitor_performance->instrument_maintenance

Caption: Pathway for investigating internal standard variability.

References

Technical Support Center: Moexipril-d5 Isotopic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the isotopic exchange of deuterium in Moexipril-d5 during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor. The five deuterium atoms are located on the phenyl ring of the 3-phenylpropyl group, a region not readily susceptible to exchange under normal conditions. This strategic placement enhances its utility as an internal standard in quantitative analyses.

Q2: What are the primary factors that can cause deuterium exchange in this compound?

A2: The primary factors that can induce deuterium exchange are elevated temperature, high or low pH (acidic or basic conditions), and the use of protic solvents (e.g., water, methanol, ethanol) which contain exchangeable protons. The C-D bonds on an aromatic ring are generally stable, but extreme conditions can facilitate exchange.

Q3: How stable is this compound in common laboratory solvents?

A3: this compound is soluble in DMSO and methanol. While stable for short periods in these solvents, long-term storage in protic solvents like methanol is not recommended due to the potential for slow isotopic exchange. Aprotic solvents, such as acetonitrile and DMSO, are preferred for long-term storage of stock solutions.

Q4: What are the ideal storage conditions for this compound?

A4: For long-term stability, solid this compound should be stored at -20°C. Stock solutions should be prepared in a high-quality aprotic solvent like acetonitrile or DMSO, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -20°C or below.

Troubleshooting Guide: Isotopic Instability

Observed Problem Potential Cause Recommended Solution
Loss of Isotopic Purity in Stock Solution 1. Storage in a protic solvent (e.g., methanol, water). 2. Repeated freeze-thaw cycles introducing moisture. 3. Exposure to acidic or basic contaminants.1. Prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. 2. Aliquot stock solutions into single-use vials to avoid repeated temperature changes. 3. Ensure all glassware and solvents are neutral and free of acidic or basic residues.
Inconsistent Internal Standard Response in LC-MS Analysis 1. Back-exchange during sample preparation in aqueous or protic solutions. 2. Elevated autosampler temperature. 3. Acidic or basic mobile phase conditions promoting on-column exchange.1. Minimize the time samples spend in aqueous/protic solutions. Keep samples on ice or in a cooled autosampler. 2. Set the autosampler temperature to 4°C. 3. If possible, use mobile phases with a pH between 3 and 6 to minimize exchange. Use aprotic organic solvents in the mobile phase where chromatographically feasible.
Disappearance or Broadening of Deuterium Signals in NMR 1. Presence of water (H₂O) in the deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃). 2. Acidic or basic impurities in the sample or NMR tube.1. Use high-purity, anhydrous deuterated solvents. Store solvents over molecular sieves to keep them dry. 2. Ensure the sample is free from acidic or basic residues. Use clean, dry NMR tubes.

Quantitative Data Summary

While specific kinetic data for the deuterium exchange of this compound is not extensively published, the following table provides an estimated stability profile based on general principles of H/D exchange for deuterated aromatic compounds. These are intended as guidelines for experimental design.

Table 1: Estimated Stability of this compound in Various Solvents at Different Temperatures

SolventTemperatureEstimated % Deuterium Retention (after 24 hours)Notes
Acetonitrile4°C>99%Recommended for stock solutions.
Acetonitrile25°C (Room Temp)>98%Stable for working solutions during analysis.
DMSO4°C>99%Suitable for stock solutions.
DMSO25°C (Room Temp)>98%Stable for working solutions.
Methanol4°C~95-98%Use for short-term dilutions only.
Methanol25°C (Room Temp)~90-95%Avoid for extended periods.
Water (pH 7)4°C~90-95%Minimize exposure time.
Water (pH 7)25°C (Room Temp)<90%Significant exchange possible.
0.1 M HCl25°C (Room Temp)<85%Acidic conditions promote exchange.
0.1 M NaOH25°C (Room Temp)<80%Basic conditions strongly promote exchange.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, anhydrous acetonitrile or DMSO

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry Class A volumetric flask.

  • Add a small amount of the chosen aprotic solvent (acetonitrile or DMSO) to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • Mix the solution thoroughly by inverting the flask multiple times.

  • Aliquot the stock solution into amber glass vials with PTFE-lined caps.

  • Label the vials clearly and store them at -20°C or below.

Protocol 2: Sample Preparation for LC-MS Analysis

Objective: To prepare samples for quantitative analysis using this compound as an internal standard while minimizing back-exchange.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound working solution (diluted from stock in acetonitrile)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pre-chill all solutions and equipment where possible.

  • To a microcentrifuge tube, add the biological matrix sample.

  • Spike the sample with the this compound internal standard working solution.

  • Immediately add ice-cold protein precipitation solvent.

  • Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Place the vial in a cooled autosampler (set to 4°C) for immediate analysis.

Protocol 3: Sample Preparation for NMR Analysis

Objective: To prepare a this compound sample for NMR spectroscopy to confirm isotopic purity, minimizing any potential for exchange.

Materials:

  • This compound (solid or from aprotic stock)

  • High-purity, anhydrous deuterated aprotic solvent (e.g., DMSO-d₆, Acetonitrile-d₃)

  • Clean, dry NMR tube and cap

  • Molecular sieves (optional)

Procedure:

  • Ensure the NMR tube is scrupulously clean and dry. If necessary, oven-dry the tube and allow it to cool in a desiccator.

  • If starting from solid, weigh the this compound directly into a small, dry vial.

  • Add the anhydrous deuterated aprotic solvent to the vial to dissolve the compound.

  • Transfer the solution into the NMR tube.

  • Cap the NMR tube immediately to prevent atmospheric moisture contamination.

  • Acquire the NMR spectrum as soon as possible.

Visualizations

Experimental_Workflow Figure 1. Recommended Workflow for Handling this compound cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Solid Solid this compound Stock Stock Solution in Aprotic Solvent Solid->Stock Dissolve storage_conditions Store at -20°C Solid->storage_conditions Stock->storage_conditions Working Working Solution (Diluted) Stock->Working Dilute NMR NMR Analysis Stock->NMR Prepare in Anhydrous Deuterated Solvent Spiked_Sample Spiked Sample Working->Spiked_Sample Sample Biological Sample Sample->Spiked_Sample LCMS LC-MS Analysis Spiked_Sample->LCMS Process (Cold, Quick)

Caption: Figure 1. Recommended Workflow for Handling this compound.

Troubleshooting_Logic Figure 2. Troubleshooting Isotopic Exchange Start Isotopic Purity Loss Detected? Check_Solvent Check Solvent Type Start->Check_Solvent Yes No_Issue No Apparent Issue with Protocol Start->No_Issue No Protic Protic Solvent Used? Check_Solvent->Protic Check_pH Check pH of Solutions Acid_Base Extreme pH? Check_pH->Acid_Base Check_Temp Check Temperature High_Temp High Temperature Exposure? Check_Temp->High_Temp Protic->Check_pH No Aprotic Switch to Aprotic (e.g., ACN, DMSO) Protic->Aprotic Yes Acid_Base->Check_Temp No Neutralize Adjust pH to 3-6 Range Acid_Base->Neutralize Yes Cool_Sample Keep Samples at 4°C or Below High_Temp->Cool_Sample Yes High_Temp->No_Issue No

Caption: Figure 2. Troubleshooting Isotopic Exchange.

Technical Support Center: Enhanced Moexipril Detection with Moexipril-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Moexipril using its deuterated analog, Moexipril-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Moexipril quantification?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. Since this compound is chemically identical to Moexipril, it co-elutes chromatographically and experiences similar ionization effects and extraction recovery. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q2: Will this compound have the same retention time as Moexipril?

A2: Ideally, deuterated standards have very similar, if not identical, retention times to their non-labeled counterparts. However, a slight chromatographic shift, known as the "isotope effect," can sometimes be observed where the deuterated compound elutes slightly earlier. This is generally minimal and does not affect quantification as long as the peak shapes are good and the integration is accurate.

Q3: What are the expected precursor and product ions for Moexipril and this compound in LC-MS/MS analysis?

A3: For Moexipril, a common multiple reaction monitoring (MRM) transition is m/z 499.4 → 234.2.[1] Given that this compound has five deuterium atoms, its precursor ion will be shifted by 5 Da, resulting in an expected m/z of 504.4. The fragmentation pattern is generally assumed to be similar, so a likely product ion would remain m/z 234.2, or potentially a d5-labeled fragment. It is crucial to optimize these transitions on your specific mass spectrometer.

Q4: Can the deuterium atoms on this compound exchange back to hydrogen?

A4: Back-exchange of deuterium to hydrogen is a potential issue with some deuterated compounds, especially if they are in labile positions and exposed to certain pH or temperature conditions. It is important to assess the stability of this compound under your specific sample storage and processing conditions to ensure the isotopic purity is maintained.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Analyte/Internal Standard Area Ratio 1. Inconsistent sample extraction. 2. Pipetting errors when adding internal standard. 3. Instability of analyte or internal standard. 4. Matrix effects affecting analyte and internal standard differently.1. Optimize and validate the extraction procedure for consistency. 2. Ensure accurate and consistent addition of the internal standard to all samples and standards. 3. Perform stability studies under various conditions (bench-top, freeze-thaw, post-preparative). 4. Dilute the sample extract to minimize matrix effects.
Poor Peak Shape for Moexipril or this compound 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent is too strong. 4. Injection of particulates.1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state. 3. Reconstitute the final extract in a solvent similar in strength to the initial mobile phase. 4. Centrifuge or filter samples before injection.
Crosstalk Between Moexipril and this compound MRM Channels 1. Isotopic contribution from Moexipril to the this compound signal. 2. Impurities in the this compound standard.1. Analyze a high concentration of Moexipril standard and check for any signal in the this compound MRM channel. If present, this contribution should be consistent and can be corrected for. 2. Verify the isotopic purity of the this compound standard.
Low Signal Intensity or "Noisy" Baseline 1. Inefficient ionization. 2. Ion suppression from the sample matrix. 3. Contaminated mass spectrometer source.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample clean-up to remove interfering matrix components. 3. Clean the mass spectrometer source according to the manufacturer's recommendations.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Plasma
  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 3 mL of ethyl acetate.[1]

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of mobile phase.

  • Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters
Parameter Condition
LC Column C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: Methanol Isocratic elution with 85% B[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: Mass Spectrometry Parameters for Moexipril and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Moexipril499.4[1]234.2[1]User to optimize
This compound504.4234.2 (or other stable fragment)User to optimize

Collision energy should be optimized for the specific instrument being used to achieve the most stable and intense fragment ion signal.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex add_ea->vortex2 centrifuge Centrifuge vortex2->centrifuge extract Extract Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quantify Quantification ms_detect->quantify

Caption: Experimental workflow for Moexipril analysis.

metabolism_pathway Moexipril Moexipril (Prodrug) Liver Liver Esterases Moexipril->Liver Hydrolysis of ethyl ester group Moexiprilat Moexiprilat (Active Metabolite) Liver->Moexiprilat

Caption: Metabolic pathway of Moexipril to Moexiprilat.

troubleshooting_logic start Inconsistent Results? peak_shape Good Peak Shape? start->peak_shape signal_intensity Sufficient Signal? peak_shape->signal_intensity Yes end_bad Troubleshoot peak_shape->end_bad No ratio_variability Stable Area Ratio? signal_intensity->ratio_variability Yes signal_intensity->end_bad No end_good Method OK ratio_variability->end_good Yes ratio_variability->end_bad No

Caption: A logical flow for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Moexipril: Evaluating Moexipril-d5 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of Moexipril-d5, a stable isotope-labeled internal standard, with other commonly used alternatives for the quantification of Moexipril in biological matrices. The performance of these internal standards is evaluated based on key validation parameters, with supporting data and detailed experimental protocols to aid in informed decision-making.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Moexipril, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby providing the most accurate and precise quantification by compensating for matrix effects and variability in extraction recovery.

However, the availability and cost of stable isotope-labeled standards can sometimes lead researchers to consider alternative, structurally similar compounds as internal standards. This guide will delve into the performance of this compound and compare it with other ACE inhibitors that have been utilized as internal standards in bioanalytical methods, namely Benazepril, Ramipril, and Enalapril.

Comparative Performance of Internal Standards

The following tables summarize the quantitative data from various validated bioanalytical methods for Moexipril, highlighting the performance of different internal standards.

Table 1: Bioanalytical Method Parameters for Moexipril Quantification

ParameterMethod 1: this compound (LC-MS/MS)Method 2: Benazepril (LC-MS/MS)Method 3: Ramipril (HPLC)Method 4: Enalapril (LC-MS/MS)
Linearity Range (ng/mL) 0.5 - 5000.2 - 204[1]5 - 50 µg/mL1.56 - 400
Correlation Coefficient (r²) > 0.99≥ 0.99[1]> 0.9995> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.2[1]3201.56
Intra-day Precision (%RSD) < 10%Within acceptable limits< 2%< 8.16%
Inter-day Precision (%RSD) < 10%Within acceptable limits< 3%< 8.42%
Accuracy (% Bias) Within ±15%Within acceptable limitsWithin ±2%Within ±15%
Extraction Recovery Consistent and reproducibleNot explicitly stated> 98%> 84%

Table 2: Mass Spectrometric Parameters for Moexipril and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Moexipril499.4234.2[1]
This compound504.4239.2
Benazepril425.2351.1[1]
Ramipril417.2234.2
Enalapril377.2234.2

Experimental Protocols

Key Experiment: Sample Preparation (Liquid-Liquid Extraction)

A detailed methodology for a liquid-liquid extraction (LLE) procedure commonly used for Moexipril analysis is provided below.

Objective: To extract Moexipril and the internal standard from a biological matrix (e.g., human plasma).

Materials:

  • Human plasma samples

  • Moexipril and Internal Standard stock solutions

  • Ethyl acetate (extraction solvent)

  • 0.1% Formic acid in water

  • Methanol

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Vortex mix for 30 seconds.

  • Add 3 mL of ethyl acetate.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix for 1 minute.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key workflows in the bioanalytical method validation process.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for Moexipril bioanalysis.

Validation_Parameters cluster_Parameters Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Stability Stability (Freeze-thaw, Bench-top, etc.) Validation->Stability Recovery Extraction Recovery & Matrix Effect Validation->Recovery

Caption: Core parameters for bioanalytical method validation.

Discussion and Conclusion

The data presented clearly demonstrates that while alternative internal standards like Benazepril can provide acceptable performance in terms of linearity, precision, and accuracy, the use of a stable isotope-labeled internal standard such as this compound is fundamentally advantageous. The near-identical physicochemical properties of this compound to Moexipril ensure the most reliable compensation for variations during sample processing and analysis, leading to enhanced data quality and confidence in the results.

References

Cross-Validation of Moexipril Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of analytical methods for the quantification of Moexipril, focusing on the cross-validation of assays utilizing different internal standards. This guide provides researchers, scientists, and drug development professionals with a comparative overview of assay performance with Lisinopril and Benazepril as internal standards, supported by experimental data and detailed protocols.

The accurate quantification of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, is crucial in both clinical and research settings. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide presents a cross-validation of Moexipril assays employing two commonly used internal standards: Lisinopril and Benazepril.

Comparative Analysis of Assay Performance

The selection of an internal standard is pivotal for correcting the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical properties and chromatographic behavior. Both Lisinopril and Benazepril are ACE inhibitors and share structural similarities with Moexipril, making them suitable candidates. The following tables summarize the validation parameters of Moexipril assays using these two internal standards, compiled from various studies.

It is important to note that the data presented below is collated from separate studies that may have utilized different analytical platforms and experimental conditions. Therefore, a direct comparison should be interpreted with caution.

Table 1: Validation Parameters for Moexipril Assay using Lisinopril as an Internal Standard
Validation ParameterResult
Linearity Range 2.5 - 320 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (RSD) Intra-day: < 8.8% Inter-day: < 10.3%
Accuracy Within ±15% of the nominal concentration
Recovery 94.4% - 98.2%
Limit of Quantification (LOQ) 2.5 ng/mL
Limit of Detection (LOD) Not consistently reported

Data compiled from studies employing LC-MS/MS methods.[1][2]

Table 2: Validation Parameters for Moexipril Assay using Benazepril as an Internal Standard
Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL (HPLC); 0.2 - 204 ng/mL (LC-MS/MS)
Correlation Coefficient (r²) > 0.99
Precision (RSD) Intra-day & Inter-day: < 2.0% (HPLC)
Accuracy (% Recovery) 90% - 110% (HPLC)
Recovery Not consistently reported for LC-MS/MS
Limit of Quantification (LOQ) 0.1 µg/mL (HPLC)
Limit of Detection (LOD) 0.07 µg/mL (HPLC)

Data compiled from studies employing HPLC and LC-MS/MS methods.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative experimental protocols for Moexipril quantification using Lisinopril and Benazepril as internal standards.

Moexipril Assay with Lisinopril Internal Standard (LC-MS/MS)

1. Sample Preparation:

  • To 100 µL of plasma, add the internal standard solution (Lisinopril).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for Moexipril and Lisinopril.

Moexipril Assay with Benazepril Internal Standard (HPLC-UV)

1. Sample Preparation:

  • To 500 µL of plasma, add the internal standard solution (Benazepril).

  • Perform liquid-liquid extraction with 2 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex mix for 5 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detection at 210 nm.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the methodologies and the mechanism of action of Moexipril, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (Precipitation/LLE) add_is->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC/LC-MS/MS Analysis reconstitute->hplc data Data Acquisition and Processing hplc->data

Experimental workflow for Moexipril assay.

Moexipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace ACE renin Renin moexipril Moexipril (Moexiprilat) moexipril->ace Inhibition

Signaling pathway of Moexipril's action.

References

A Head-to-Head Comparison of Deuterated Internal Standards for ACE Inhibitor Bioanalysis: Moexipril-d5 and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of angiotensin-converting enzyme (ACE) inhibitors, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Moexipril-d5 with other commonly used deuterated analog standards for ACE inhibitors, supported by experimental data and detailed methodologies.

Deuterated internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their nearly identical physicochemical properties to the analyte of interest allow for effective compensation for variability in sample preparation, matrix effects, and instrument response.[2][3] This guide focuses on a comparative evaluation of this compound against other deuterated standards for ACE inhibitors like Enalapril-d5 and Lisinopril-d5.

Performance Comparison of Deuterated ACE Inhibitor Internal Standards

The performance of a deuterated internal standard is assessed based on several key parameters during method validation, including linearity, precision, accuracy, recovery, and matrix effect. The following table summarizes these performance metrics for this compound, Enalapril-d5, and Lisinopril-d5 based on published LC-MS/MS methods.

Parameter This compound Enalapril-d5 Lisinopril-d5
Linearity (Correlation Coefficient, r²) >0.999>0.99>0.998
Lower Limit of Quantification (LLOQ) Not explicitly found0.502 ng/mL[4]1.0 ng/mL[5]
Intra-day Precision (%CV) <15% (assumed based on standard guidelines)≤5.26%[6]≤7.5%[5]
Inter-day Precision (%CV) <15% (assumed based on standard guidelines)≤5.26%[6]≤10.1%[5]
Accuracy (% Bias) ±15% (assumed based on standard guidelines)Within ±15% of nominal values[4]±6.8%[5]
Extraction Recovery Not explicitly found81% (for Enalapril)[7]96% (for Lisinopril)[5]
Matrix Effect (IS-normalized) Not explicitly foundNot explicitly found for d5, but a key consideration[2]0.97 to 1.03[6]

Experimental Protocols

The following sections detail representative experimental methodologies for the bioanalysis of ACE inhibitors using deuterated internal standards.

Sample Preparation: Solid Phase Extraction (SPE)

A common technique for extracting ACE inhibitors and their deuterated internal standards from plasma is solid-phase extraction.

Protocol:

  • To 200 µL of human plasma, add 10 µL of the deuterated internal standard working solution (e.g., Enalapril-d5).

  • Add 4 µL of formic acid to acidify the sample.

  • Condition a SOLA SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge and allow it to flow under gravity.

  • Wash the cartridge with 200 µL of 0.1% formic acid in water.

  • Elute the analytes and the internal standard with two aliquots of 200 µL of 2% ammonia solution in methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of LC-MS/MS conditions for the analysis of ACE inhibitors.

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5µm).[6]

  • Mobile Phase: A gradient of acetonitrile and 5.0 mM ammonium formate buffer (pH 4.5).[6]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Enalapril: m/z 377.10 → 234.00[4]

    • Enalapril-d5: m/z 382.10 → 239.20[4]

    • Lisinopril: m/z 406.3 → 246.3[5]

    • Lisinopril-d5: m/z 409.3 → 114.1[6]

Visualizing the Bioanalytical Workflow and ACE Pathway

To better illustrate the processes involved, the following diagrams were created using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Spike with This compound plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MS/MS) ionization->mass_analysis detection Detection & Quantitation mass_analysis->detection

Caption: Bioanalytical workflow for ACE inhibitor quantification.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP ACE Angiotensin-Converting Enzyme (ACE) Moexipril Moexipril Moexipril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of Moexipril.

Conclusion

This compound, like other deuterated analogs such as Enalapril-d5 and Lisinopril-d5, serves as a robust internal standard for the bioanalysis of its corresponding ACE inhibitor. While direct comparative performance data is limited, the available information on individual deuterated standards demonstrates their suitability for achieving high precision and accuracy in quantitative LC-MS/MS assays. The choice of a specific deuterated standard will ultimately depend on the specific analyte being quantified. The experimental protocols and workflows provided in this guide offer a solid foundation for developing and validating reliable bioanalytical methods for this important class of therapeutic agents.

References

A Comparative Guide to the Quantification of Moexipril: Assessing Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the performance characteristics of two primary analytical techniques used for the quantification of Moexipril hydrochloride: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV Spectrophotometry. These methods have been validated within individual laboratories, and the data presented here reflects their reported precision, accuracy, and sensitivity.

ParameterRP-HPLC Method 1[1]RP-HPLC Method 2[2]RP-HPLC Method 3[3]UV Spectrophotometric Method[1]First Derivative UV Spectrophotometric Method[4]
Linearity Range 1-9 µg/mL37.5-225 µg/mL0.1-150 µg/mL1-9 µg/mL0.00012-0.0012%
Correlation Coefficient (r) ----0.999[4]
Intra-day Precision (%RSD) 0.453864 - 1.15542[1]0.2--< 1.5% (as avg. standard deviation)[4]
Inter-day Precision (%RSD) 0.73386 - 1.44111[1]-< 2.0-< 1.5% (as avg. standard deviation)[4]
Accuracy (% Recovery) 100.53 - 100.64[1]98.31 - 98.54[2]-99.85 - 101.56[1]100% (average)[4]
Limit of Detection (LOD) 0.98969 µg/mL[1]0.04 µg/mL[2]---
Limit of Quantification (LOQ) 2.99907 µg/mL[1]0.19 µg/mL[2]---
Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published studies and provide a framework for the quantification of Moexipril.

1. RP-HPLC Method for Moexipril Hydrochloride in Pharmaceutical Dosage Form [1]

  • Instrumentation: Agilent Eclipse C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient system of 60% {methanol:acetonitrile (70:30% v/v)} and 40% 20mM ammonium acetate buffer (pH 4.5).

  • Detector: SPD-M20A, Prominence PDA detector at 210 nm.

  • Stock Solution Preparation: 7.5 mg of Moexipril hydrochloride was accurately weighed and transferred to a 100 ml volumetric flask. 30 ml of mobile phase was added and sonicated to dissolve the drug completely. The volume was then made up to the mark with the mobile phase to get a concentration of 75µg/ml.

  • Working Standard Solutions: Appropriate aliquots were pipetted from the stock solution and diluted with the mobile phase to obtain working standard solutions of desired concentrations.

2. Simultaneous Estimation of Moexipril and Hydrochlorothiazide by RP-HPLC [2]

  • Instrumentation: Kromasil C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of orthophosphoric acid buffer and acetonitrile in a 70:30 v/v ratio, degassed under ultrasonication.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 230 nm.

  • Sample Preparation: Twenty tablets were weighed and the blend was collected. A quantity of powder equivalent to the weight of one tablet was used for the preparation of the sample solution.

3. UV Spectrophotometric Method for Moexipril Hydrochloride [1]

  • Solvent: Phosphate buffer (pH 6.8).

  • Wavelength: 210 nm.

  • Standard Stock Solution: A stock solution of Moexipril hydrochloride was prepared.

  • Working Standard Solutions: Aliquots of 0.1, 0.3, 0.5, 0.7, and 0.9 ml were pipetted from the standard stock solution into 10 ml volumetric flasks and diluted with phosphate buffer (pH 3.8) to obtain concentrations ranging from 1-9 µg/ml.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflows for the quantification of Moexipril using RP-HPLC and the metabolic pathway of Moexipril.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc_workflow RP-HPLC Workflow cluster_uv_workflow UV Spec Workflow cluster_data_analysis Data Analysis start Start: Pharmaceutical Dosage Form weigh Weighing of Moexipril HCl start->weigh dissolve Dissolution in Mobile Phase/Buffer weigh->dissolve sonicate Sonication dissolve->sonicate dilute Dilution to Working Concentrations sonicate->dilute hplc RP-HPLC Analysis dilute->hplc uv UV Spectrophotometric Analysis dilute->uv injection Injection into HPLC System hplc->injection measurement Absorbance Measurement at 210 nm uv->measurement separation Chromatographic Separation injection->separation detection_hplc Detection at 210/230 nm separation->detection_hplc quantification Quantification of Moexipril detection_hplc->quantification measurement->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for Moexipril quantification.

moexipril_metabolism moexipril Moexipril (Prodrug) hydrolysis Hydrolysis of ethyl ester group moexipril->hydrolysis Metabolism moexiprilat Moexiprilat (Active Metabolite) hydrolysis->moexiprilat

Caption: Metabolic conversion of Moexipril to Moexiprilat.[5]

Discussion of Inter-laboratory Variability

The lack of formal inter-laboratory studies for Moexipril quantification necessitates a careful consideration of potential sources of variability. Based on the presented data and general principles of analytical chemistry, several factors can contribute to divergent results between laboratories:

  • Methodological Differences: As shown in the data table, different laboratories employ RP-HPLC methods with varying columns, mobile phase compositions, and detector wavelengths. These seemingly minor differences can significantly impact retention times, peak shapes, and ultimately, the quantification of the analyte.

  • Reference Standards: The purity and handling of the Moexipril hydrochloride reference standard are critical. Variations in the quality and storage of these standards can lead to systematic errors.

  • Instrumentation and Calibration: Differences in instrument performance, maintenance, and calibration protocols can introduce variability. The linearity of the detector response and the accuracy of the autosampler are particularly important.

  • Analyst Proficiency: The experience and technique of the analyst play a crucial role in the precision and accuracy of the results. This includes sample preparation, data processing, and interpretation.

  • Matrix Effects: When quantifying Moexipril in biological matrices (e.g., plasma), the efficiency of the extraction process and the presence of interfering substances can vary between laboratories, impacting the accuracy of the results.

Conclusion and Recommendations

While the presented analytical methods for Moexipril quantification demonstrate good performance characteristics within their respective laboratories, the potential for inter-laboratory variability is significant. To mitigate this, the following recommendations are proposed:

  • Standardization of Methods: The development and adoption of a standardized, robust analytical method for Moexipril quantification across different laboratories would be the most effective way to reduce variability.

  • Use of Certified Reference Materials: The consistent use of well-characterized, certified reference materials for Moexipril hydrochloride is essential for ensuring the accuracy and comparability of results.

  • Participation in Proficiency Testing Programs: The establishment of proficiency testing schemes would allow laboratories to assess their performance against their peers and identify areas for improvement.

  • Detailed Method Validation: Laboratories should perform comprehensive method validation studies that include an assessment of robustness to minor variations in analytical parameters.

By addressing these factors, the scientific community can enhance the consistency and reliability of Moexipril quantification, which is paramount for ensuring the quality and efficacy of this important therapeutic agent.

References

Navigating the Regulatory Maze: A Comparative Guide to Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of bioanalytical data is paramount. This guide provides a comprehensive comparison of key regulatory guidelines for bioanalytical method validation, offering insights into experimental design and data interpretation to support robust and compliant drug development.

The validation of bioanalytical methods is a critical component of the drug development process, ensuring that the data generated from nonclinical and clinical studies are reliable for regulatory submissions.[1] Key regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data.[2][3] The ICH M10 guideline, in particular, aims to harmonize the differing regional recommendations, providing a unified framework for both chromatographic and ligand-binding assays (LBAs).[4]

This guide will delve into the core principles of these guidelines, present a comparative analysis of common bioanalytical techniques, provide detailed experimental protocols, and illustrate key workflows through diagrams.

A Tale of Two Techniques: LC-MS vs. ELISA

The choice of a bioanalytical method is contingent on the analyte's properties, the required sensitivity, and the nature of the biological matrix. Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most prevalent platforms used in bioanalysis, each with its distinct advantages and limitations.

LC-MS/MS is renowned for its high specificity, sensitivity, and ability to multiplex, making it a powerful tool for the quantification of both small and large molecules.[5][6] In contrast, ELISA, a type of ligand-binding assay, is often favored for its high throughput and cost-effectiveness, particularly for large molecule analysis.[5] However, ELISA can be susceptible to cross-reactivity and matrix effects.[5]

The following tables provide a comparative summary of the performance of LC-MS and ELISA for the bioanalysis of small and large molecules, based on typical validation parameters.

Table 1: Comparison of Bioanalytical Methods for Small Molecules

ParameterLC-MS/MSELISA
Specificity/Selectivity High to Very HighModerate to High
Lower Limit of Quantification (LLOQ) Typically in the low pg/mL to ng/mL range.Generally in the ng/mL to µg/mL range.
Accuracy (% Bias) Typically within ±15% of the nominal concentration.Typically within ±20% of the nominal concentration.
Precision (%CV) Typically ≤15%Typically ≤20%
Dynamic Range Wide (typically 3-4 orders of magnitude)Narrower (typically 2-3 orders of magnitude)
Throughput ModerateHigh
Cost per Sample HigherLower

Table 2: Comparison of Bioanalytical Methods for Large Molecules (e.g., Monoclonal Antibodies)

ParameterLC-MS/MS (Surrogate Peptide)ELISA
Specificity/Selectivity Very High (can distinguish between isoforms)High (dependent on antibody specificity)
Lower Limit of Quantification (LLOQ) Typically 50 to 200 ng/mL.[7]Typically in the ng/mL range.
Accuracy (% Bias) Typically within ±20% of the nominal concentration.[8]Typically within ±20% of the nominal concentration.
Precision (%CV) Typically ≤20%[8]Typically ≤20%
Dynamic Range WideModerate
Throughput LowerHigh
Cost per Sample HigherLower

Experimental Protocols: A Step-by-Step Approach

Detailed and robust experimental protocols are the bedrock of a successful bioanalytical method validation. Below are representative protocols for both LC-MS/MS and ELISA methods.

Detailed Methodology: LC-MS/MS Method Validation

This protocol outlines the key steps for validating a bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte and the internal standard (IS) in a suitable organic solvent.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the working standard solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for the analyte and the IS.

5. Validation Experiments:

  • Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Accuracy and Precision: Analyze three batches of QC samples on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]

  • Calibration Curve: Evaluate the linearity of the calibration curve using a weighted linear regression model. At least 75% of the standards must be within ±15% of their nominal concentration (±20% for LLOQ).[9]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

  • Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]

Detailed Methodology: Quantitative ELISA

This protocol describes a typical sandwich ELISA for the quantification of a protein therapeutic in human serum.

1. Plate Coating:

  • Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., bicarbonate buffer, pH 9.5).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]

2. Blocking:

  • Add 300 µL of blocking buffer (e.g., 3% fish gel in PBS) to each well to block non-specific binding sites.[11]

  • Incubate for 2 hours at room temperature.[11]

  • Wash the plate three times with wash buffer.

3. Preparation of Standards and Samples:

  • Prepare a series of standards by serially diluting a reference standard of the protein therapeutic in the assay diluent.

  • Dilute the unknown serum samples in the assay diluent.

4. Incubation with Standards and Samples:

  • Add 100 µL of the standards and diluted samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.[12]

  • Wash the plate three times with wash buffer.

5. Incubation with Detection Antibody:

  • Add 100 µL of the biotinylated detection antibody, diluted in assay diluent, to each well.

  • Incubate for 1 hour at room temperature.[13]

  • Wash the plate three times with wash buffer.

6. Incubation with Enzyme Conjugate:

  • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay diluent, to each well.

  • Incubate for 45 minutes at room temperature.[13]

  • Wash the plate three times with wash buffer.

7. Signal Development and Measurement:

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.[13]

  • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[13]

  • Read the absorbance at 450 nm using a microplate reader.

8. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations using a four-parameter logistic (4-PL) curve fit.

  • Determine the concentrations of the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Process: Workflows and Pathways

Diagrams are invaluable tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical bioanalytical method validation workflow and a common drug metabolism pathway.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start Method Development Optimization Optimization of Parameters (e.g., Sample Prep, Chromatography, MS settings) MD_Start->Optimization Feasibility Feasibility Assessment Optimization->Feasibility MD_End Method Ready for Validation Feasibility->MD_End Full_Validation Full Validation MD_End->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Calibration_Curve Calibration Curve & LLOQ Full_Validation->Calibration_Curve Matrix_Effect Matrix Effect & Recovery Full_Validation->Matrix_Effect Stability Stability Full_Validation->Stability SA_Start Receive Study Samples Full_Validation->SA_Start Partial_Validation Partial Validation (for minor changes) Partial_Validation->SA_Start Cross_Validation Cross-Validation (comparing two methods) Cross_Validation->SA_Start Sample_Analysis Routine Sample Analysis SA_Start->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR Data_Reporting Data Reporting ISR->Data_Reporting SA_End Final Report Data_Reporting->SA_End Drug_Metabolism_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Drug Lipophilic Drug CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite (e.g., hydroxylated, dealkylated) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Glucuronidation, Sulfation Conjugate Inactive, Water-Soluble Conjugate Conjugation->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

References

Evaluating the Impact of Isotopic Labeling on Chromatographic Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) compounds, particularly as internal standards in quantitative mass spectrometry, is a cornerstone of modern analytical chemistry. While it is often assumed that the chemical and physical properties of an analyte and its SIL counterpart are identical, subtle differences introduced by isotopic substitution can lead to significant variations in chromatographic behavior. This guide provides an objective comparison of how different isotopic labels affect chromatography, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The most pronounced and frequently observed phenomenon is the "chromatographic isotope effect" (CIE), primarily associated with deuterium (²H or D) labeling.[1][2][3][4] In many chromatographic modes, particularly reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) analogues.[1][3] This can have significant implications for the accuracy of quantitative analyses, especially when co-elution of the analyte and internal standard is critical to compensate for matrix effects.[5][6][7][8]

In contrast, heavier isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) typically exhibit a negligible effect on chromatographic retention time.[1][9][10] This makes them a more reliable choice when precise co-elution is paramount.[6][9]

Comparative Data on Isotope Effects in Chromatography

The following tables summarize quantitative data from various studies, illustrating the impact of isotopic labeling on retention times across different chromatographic conditions and analyte types.

Table 1: Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography (RPLC)

AnalyteLabeled AnalogChromatographic SystemRetention Time (Analyte)Retention Time (Labeled)Retention Time Shift (Δt_R)Reference
Olanzapine (OLZ)OLZ-d3Normal-Phase LC-MS/MS~10.2 min~10.0 min~ -0.2 min[5]
Des-methyl olanzapine (DES)DES-d8Normal-Phase LC-MS/MS~13.5 min~12.9 min~ -0.6 min[5]
Carvedilol-S EnantiomerCarvedilol-d5RPLC-MS/MSNot SpecifiedNot Specified"Slight difference" leading to altered ion suppression[8]
Peptides (BSA Tryptic Digest)Dimethyl-labeled (d6)ZIC-cHILIC (pH 6.8)Not SpecifiedNot SpecifiedObservable shift[11]
Peptides (BSA Tryptic Digest)Dimethyl-labeled (d6)ZIC-cHILIC (pH 3.5)Not SpecifiedNot SpecifiedCo-elution[11]
ErgothioneineErgothioneine-d9RPLC1.44 min1.42 min-0.02 min[3]

Table 2: Comparison of Different Isotope Labels on Chromatographic Behavior

Isotope LabelGeneral Effect on Retention TimePrimary MechanismRecommended Use Case
Deuterium (²H)Often causes earlier elution in RPLC (inverse isotope effect)[3][4]; can cause later elution in normal-phase (normal isotope effect).[3][4]Changes in molecular volume, C-D bond strength, and hydrophobicity.[1][5][12]When minor retention time shifts are acceptable or can be chromatographically resolved and managed.
Carbon-13 (¹³C)Generally negligible effect on retention time.[1][10]Minimal change in physicochemical properties.Preferred for internal standards requiring co-elution to correct for matrix effects.[6]
Nitrogen-15 (¹⁵N)Generally negligible effect on retention time.[9]Minimal change in physicochemical properties.Preferred for internal standards requiring co-elution, especially in metabolomics and proteomics.[9]
Oxygen-18 (¹⁸O)Generally negligible effect on retention time.[1]Minimal change in physicochemical properties.Useful in metabolic labeling studies where co-elution is important.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the chromatographic impact of isotopic labeling.

Protocol 1: Evaluating the Deuterium Isotope Effect in RPLC

Objective: To determine the retention time difference between a parent analyte and its deuterated isotopologue using a standard reversed-phase HPLC-UV/MS setup.

Materials:

  • Analyte of interest

  • Deuterated internal standard (e.g., d3, d5)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 analytical column (e.g., 2.1 mm i.d. x 100 mm, 2.6 µm particle size)[2]

  • HPLC or UHPLC system coupled to a mass spectrometer

Methodology:

  • Sample Preparation: Prepare individual stock solutions of the analyte and the deuterated standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Create a mixed solution containing both at a final concentration of 1 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Monitor the specific m/z for the analyte and the deuterated standard using selected ion monitoring (SIM) or by extracting ion chromatograms from a full scan.

  • Data Analysis:

    • Overlay the extracted ion chromatograms for the analyte and the deuterated standard.

    • Determine the retention time at the apex of each peak.

    • Calculate the retention time shift (Δt_R = t_R(deuterated) - t_R(protiated)). A negative value indicates the common inverse isotope effect.

Protocol 2: Comparative Analysis of ¹³C vs. ²H Labeled Standards

Objective: To demonstrate the difference in chromatographic behavior between a ¹³C-labeled and a deuterium-labeled internal standard relative to the parent analyte.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • ¹³C-labeled internal standard

  • All other materials as listed in Protocol 1

Methodology:

  • Sample Preparation: Prepare a mixed solution containing the analyte, the deuterated standard, and the ¹³C-labeled standard, each at a final concentration of 1 µg/mL.

  • Chromatographic and MS Conditions: Use the same conditions as described in Protocol 1.

  • Mass Spectrometry Detection: Monitor the individual m/z values for the analyte, the deuterated standard, and the ¹³C-labeled standard.

  • Data Analysis:

    • Overlay the three extracted ion chromatograms.

    • Compare the retention times of the three species. It is expected that the analyte and the ¹³C-labeled standard will co-elute, while the deuterated standard may show a retention time shift.[9][10]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the underlying principles and experimental processes discussed.

IsotopeEffectMechanism cluster_analyte Analytes cluster_column Reversed-Phase Column (Non-Polar Stationary Phase) cluster_elution Elution Profile Analyte_H Protiated Analyte (C-H) StationaryPhase C18 Stationary Phase Analyte_H->StationaryPhase Stronger van der Waals Interaction (More Lipophilic) Analyte_D Deuterated Analyte (C-D) Analyte_D->StationaryPhase Weaker van der Waals Interaction (Less Lipophilic) Elution_D Earlier Elution StationaryPhase->Elution_D Deuterated Elution_H Later Elution StationaryPhase->Elution_H Protiated

Caption: Mechanism of the inverse deuterium isotope effect in RPLC.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Prepare mixed solution: 1. Analyte (e.g., protiated) 2. Deuterated Standard 3. ¹³C-Labeled Standard Inject Inject Sample into LC-MS System Prep->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometry Detection (Monitor m/z) Separate->Detect Extract Extract Ion Chromatograms for each species Detect->Extract Overlay Overlay Chromatograms Extract->Overlay Compare Compare Retention Times (t_R) Overlay->Compare Result Result: - Analyte & ¹³C-Std co-elute - ²H-Std shows Δt_R Compare->Result

Caption: Workflow for comparing isotope effects on chromatography.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Moexipril-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Moexipril-d5.

This compound is a deuterated form of Moexipril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor Moexiprilat.[1] While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary hazards are associated with the parent compound.[2] Moexipril hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It can also cause serious eye damage.[4] Therefore, appropriate precautions must be taken.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on general guidelines for hazardous drugs.[5][6][7]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double GlovingWear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change the outer glove immediately if contaminated.[7]
Body Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[7]
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles with side shields. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.[3][8]
Respiratory RespiratorAn appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to avoid inhalation.[5]

Operational and Handling Plan

Safe handling practices are essential to prevent accidental exposure and contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound at -20°C in a tightly sealed container, away from incompatible materials.[9]

  • The storage area should be clearly labeled as containing hazardous chemicals.

Preparation and Use:

  • All handling of this compound powder should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[8]

  • Ensure adequate ventilation in the work area.[3][8]

  • Avoid the formation of dust and aerosols.[3][8]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare work area in fume hood Prepare work area in fume hood Don PPE->Prepare work area in fume hood Step 1 Weigh this compound Weigh this compound Prepare work area in fume hood->Weigh this compound Step 2 Dissolve in appropriate solvent Dissolve in appropriate solvent Weigh this compound->Dissolve in appropriate solvent Step 3 Perform experimental procedures Perform experimental procedures Dissolve in appropriate solvent->Perform experimental procedures Step 4 Decontaminate work surfaces Decontaminate work surfaces Perform experimental procedures->Decontaminate work surfaces Step 5 Segregate waste Segregate waste Decontaminate work surfaces->Segregate waste Step 6 Dispose of waste according to guidelines Dispose of waste according to guidelines Segregate waste->Dispose of waste according to guidelines Step 7 Doff PPE Doff PPE Dispose of waste according to guidelines->Doff PPE Step 8

Experimental Workflow for Handling this compound

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, should be considered hazardous waste.

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[3] Do not allow the substance to enter sewers or waterways.[4]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moexipril-d5
Reactant of Route 2
Moexipril-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.